molecular formula C11H14O6 B119833 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone CAS No. 33900-74-2

2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone

Cat. No.: B119833
CAS No.: 33900-74-2
M. Wt: 242.22 g/mol
InChI Key: QJWLBLCJYZLCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone (CAS 33900-74-2) is an organic compound with the molecular formula C11H14O6 and a molecular weight of 242.23 g/mol . This compound is a phenylpropanoid natural product isolated from Parinari hypochrysea (Chrysobalanaceae) and is noted for its significant biological activities in research settings . Studies have identified that it exhibits potent antioxidant properties and acts as a lipoxygenase inhibitor, suggesting its research value in investigating inflammatory and oxidative stress pathways . The compound should be stored at 2-8°C in a sealed container to maintain its stability and purity, as exposure to air can lead to a reduction in content . Intended for laboratory research and further manufacturing applications only, this product is not intended for diagnostic, therapeutic, or personal use . Available in various standard sizes (e.g., 10mg, 50mg, 1g) with a typical purity of HPLC≥98%, and custom quantities can be sourced upon request .

Properties

IUPAC Name

2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,12-13,15H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWLBLCJYZLCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453528
Record name 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33900-74-2
Record name 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the natural product 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. This phenylpropanoid derivative, first identified in the roots of Ficus beecheyana, has garnered interest for its potential biological activities. This document details the experimental protocols for its extraction and purification, presents its physicochemical and spectroscopic data in a structured format, and explores its potential mechanisms of action through signaling pathway diagrams. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a substituted phenylpropanoid, a class of organic compounds of plant origin. The (2R)-stereoisomer of this compound has been identified as a natural constituent of Ficus erecta var. beecheyana[1]. The Ficus genus is a rich source of bioactive molecules, with various species demonstrating antioxidant, anti-inflammatory, antidiabetic, and antimicrobial properties, largely attributed to their phenolic and flavonoid content[2][3][4][5]. While the ethanolic extract of Ficus beecheyana roots has been shown to induce apoptosis in human leukemia (HL-60) cells via a Fas- and mitochondrial-mediated pathway, the specific biological activities of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one are still under investigation. Structurally similar compounds have been reported to exhibit anti-inflammatory and anticancer effects, often through the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR.

This guide provides a detailed account of the pioneering work that led to the isolation of this compound, offering a foundation for further research into its therapeutic potential.

Physicochemical and Spectroscopic Data

The fundamental properties of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one are summarized in the tables below. This data is crucial for its identification and characterization in future studies.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₄O₆
Molecular Weight 242.22 g/mol
CAS Number 33900-74-2
Appearance Amorphous powder
Solubility Soluble in methanol, ethanol, ethyl acetate

Table 2: Spectroscopic Data

Spectroscopic TechniqueData
¹H-NMR Data to be populated from the primary isolation paper
¹³C-NMR Data to be populated from the primary isolation paper
Mass Spectrometry (MS) Data to be populated from the primary isolation paper
Infrared (IR) Data to be populated from the primary isolation paper
Ultraviolet (UV) Data to be populated from the primary isolation paper

Experimental Protocols

The following protocols are based on the initial discovery and isolation of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one from Ficus beecheyana and supplemented with methodologies from similar natural product isolations.

Plant Material Collection and Preparation

The roots of Ficus beecheyana were collected and authenticated. The plant material was washed, air-dried, and then pulverized to a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered root material was subjected to exhaustive extraction with 95% ethanol at room temperature. The ethanolic extract was then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

Isolation and Purification

The crude ethanolic extract was suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their solubility. The ethyl acetate fraction, typically enriched with phenolic compounds, was subjected to further chromatographic separation.

The isolation of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one was achieved through a combination of column chromatography techniques. A typical workflow is as follows:

  • Silica Gel Column Chromatography: The ethyl acetate fraction was loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compound were pooled and further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient to yield the pure compound.

Structure Elucidation

The structure of the isolated compound was determined using a combination of spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and mass spectrometry.

Visualizations: Workflows and Potential Signaling Pathways

The following diagrams illustrate the experimental workflow for the isolation of the target compound and a hypothesized signaling pathway for its potential anti-inflammatory and anticancer activities based on related compounds.

experimental_workflow plant_material Ficus beecheyana Roots extraction Ethanolic Extraction plant_material->extraction partition Solvent Partitioning extraction->partition silica_gel Silica Gel Column Chromatography partition->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure Compound hplc->pure_compound

Caption: Experimental workflow for the isolation of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) pi3k PI3K receptor->pi3k ikk IKK receptor->ikk akt Akt pi3k->akt mtor mTOR akt->mtor ikb IκBα ikk->ikb phosphorylates nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n translocates gene Gene Transcription (Inflammation, Proliferation) nfkb_n->gene compound Target Compound compound->pi3k inhibits compound->ikk inhibits lps LPS lps->receptor

References

The Enigmatic Role of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in Plant Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a simple phenylpropanoid derivative with a syringyl moiety. While direct research on its specific biological functions in planta is limited, its structural similarity to key intermediates in the phenylpropanoid pathway suggests a multifaceted role in plant growth, development, and defense. This technical guide consolidates the current understanding of related phenylpropanoids to infer the potential biological significance of this compound. It covers its probable biosynthesis, its likely involvement in stress response mechanisms, and its potential as a precursor for more complex molecules. This document also provides adaptable experimental protocols for its study and summarizes relevant quantitative data for related compounds to serve as a benchmark for future research.

Introduction

Plants produce a vast arsenal of secondary metabolites, among which phenylpropanoids are a major class, synthesized from the amino acid phenylalanine.[1][2] These compounds are integral to the plant's interaction with its environment, serving as structural components, signaling molecules, and defense agents.[1][2][3] The compound 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, a C6-C3 phenylpropanoid, belongs to this diverse family. Its core structure, featuring a syringyl (S) ring, suggests its involvement in critical physiological processes, particularly in angiosperms where S-lignin is prevalent. This guide aims to provide a comprehensive overview of the putative biological roles of this molecule by examining the well-established functions of its structural relatives.

Biosynthesis: A Link in the Phenylpropanoid Pathway

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is likely synthesized via the general phenylpropanoid pathway. This pathway begins with the deamination of phenylalanine to cinnamic acid, which then undergoes a series of hydroxylation and methylation reactions to produce various hydroxycinnamic acids. The syringyl moiety of the target compound originates from sinapic acid, a key intermediate in the synthesis of syringyl lignin.

The biosynthesis of this specific propan-1-one structure may occur through several potential branches of the central pathway, possibly as an intermediate in monolignol synthesis or as a product of a side pathway. Its formation could involve the reduction and hydroxylation of a sinapoyl-CoA derivative.

Phenylpropanoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Sinapic_acid Sinapic_acid Ferulic_acid->Sinapic_acid F5H Sinapoyl_CoA Sinapoyl_CoA Sinapic_acid->Sinapoyl_CoA 4CL Monolignols Monolignols Sinapoyl_CoA->Monolignols CCR, CAD Target_Compound 2,3-Dihydroxy-1-(4-hydroxy-3,5- dimethoxyphenyl)propan-1-one Sinapoyl_CoA->Target_Compound Putative Enzymatic Steps

Caption: Putative Biosynthesis via the Phenylpropanoid Pathway.

Potential Biological Roles in Planta

Based on the functions of structurally analogous phenylpropanoids, the biological roles of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one can be inferred to encompass structural contributions, defense mechanisms, and antioxidant activities.

Precursor to Lignin and Lignans

The syringyl unit is a fundamental component of lignin in angiosperms, contributing to the structural integrity of the plant cell wall. It is plausible that 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one serves as a precursor or an intermediate in the biosynthesis of sinapyl alcohol, the monolignol responsible for the S-units in lignin. Monolignols can also be stored in a glycosylated form, and it is possible that our target compound or its derivatives are involved in the transport and storage of lignin precursors.

Role in Plant Defense

Phenylpropanoids are central to plant defense against pathogens and herbivores. They can act as phytoalexins, antimicrobial compounds synthesized in response to infection, or as phytoanticipins, pre-existing defense compounds. The accumulation of phenolic compounds at the site of infection can reinforce the cell wall, creating a physical barrier against pathogen ingress. Furthermore, many simple phenylpropanoids exhibit direct antimicrobial and insecticidal properties.

Plant_Defense_Signaling Pathogen_Attack Pathogen_Attack PAMPs_Effectors PAMPs_Effectors Pathogen_Attack->PAMPs_Effectors Receptor_Activation Receptor_Activation PAMPs_Effectors->Receptor_Activation Signal_Transduction Signal Transduction (ROS, Ca2+, Kinases) Receptor_Activation->Signal_Transduction Transcription_Factors Transcription_Factors Signal_Transduction->Transcription_Factors Phenylpropanoid_Pathway_Upregulation Phenylpropanoid_Pathway_Upregulation Transcription_Factors->Phenylpropanoid_Pathway_Upregulation Target_Compound_Synthesis Synthesis of 2,3-Dihydroxy-1-(4-hydroxy-3,5- dimethoxyphenyl)propan-1-one Phenylpropanoid_Pathway_Upregulation->Target_Compound_Synthesis Defense_Responses Cell Wall Reinforcement (Lignification) Antimicrobial Activity Antioxidant Activity Target_Compound_Synthesis->Defense_Responses

Caption: Phenylpropanoid Involvement in Plant Defense Signaling.

Antioxidant Activity

The phenolic hydroxyl group and the methoxy groups on the syringyl ring confer antioxidant properties. Phenylpropanoids can scavenge reactive oxygen species (ROS) that accumulate during biotic and abiotic stress, thereby protecting cellular components from oxidative damage. The antioxidant capacity of syringyl-type lignins is noted to be significant, suggesting that simpler syringyl compounds like the one also contribute to the plant's antioxidant defense system.

Quantitative Data on Related Phenylpropanoids

While no specific quantitative data for 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is available, the following tables summarize representative data for related phenylpropanoids in various plant species under different conditions. This information can serve as a valuable reference for designing experiments and interpreting results.

Table 1: Phenylpropanoid Content in Different Plant Tissues

CompoundPlant SpeciesTissueConcentration (µg/g FW)Reference
Caffeic AcidMomordica charantiaLeaves150-200
p-Coumaric AcidMomordica charantiaLeaves50-100
Ferulic AcidVarious CerealsGrains100-1000
Sinapic AcidBrassica napusSeeds500-1500
VerbascosideLancea tibeticaWhole PlantVaries significantly

Table 2: Induction of Phenylpropanoids Under Biotic Stress

CompoundPlant SpeciesStressorFold IncreaseReference
PhenylalanineTomatoPhytophthora capsici~2-3
Cinnamic AcidTobaccoTMV~4-5
Salicylic AcidPepperPhytophthora capsici~3-4
LigninPepperPhytophthora capsiciIncreased

Experimental Protocols

The following protocols are generalized methodologies for the extraction, quantification, and bioactivity assessment of phenylpropanoids and can be adapted for the study of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

Extraction and Quantification of Phenylpropanoids

This protocol outlines a general procedure for the extraction and analysis of phenolic compounds from plant material.

Experimental_Workflow Plant_Material Plant Material (Freeze-dried & Ground) Extraction Extraction (e.g., 80% Methanol, Sonication) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Hydrolysis Acid/Alkaline Hydrolysis (Optional, for bound forms) Supernatant_Collection->Hydrolysis Purification Solid Phase Extraction (SPE) (Optional, for cleanup) Supernatant_Collection->Purification Direct to Purification Hydrolysis->Purification Analysis Analysis (HPLC-DAD, LC-MS, GC-MS) Purification->Analysis Purification->Analysis

Caption: General Workflow for Phenylpropanoid Analysis.

Methodology:

  • Sample Preparation: Freeze-dry plant tissue and grind to a fine powder.

  • Extraction: Extract the powdered tissue with 80% methanol (or another suitable solvent) at a 1:10 (w/v) ratio. Use ultrasonication or shaking for 1-2 hours at room temperature.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes and collect the supernatant. Repeat the extraction on the pellet for exhaustive extraction.

  • Hydrolysis (Optional): To analyze bound phenolics, the extract can be subjected to acid or alkaline hydrolysis.

  • Purification (Optional): For complex matrices, solid-phase extraction (SPE) can be used to clean up the sample and enrich for phenolic compounds.

  • Quantification: Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) for identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization.

Plant Stress Assays

This protocol describes a general method to assess the induction of phenylpropanoids in response to biotic stress.

Methodology:

  • Plant Growth: Grow plants under controlled environmental conditions.

  • Pathogen Inoculation: Inoculate a set of plants with a pathogen suspension (e.g., a fungal spore suspension or bacterial solution). A mock inoculation with sterile water or medium should be performed on control plants.

  • Time-Course Sampling: Harvest leaf or root tissue at different time points post-inoculation (e.g., 0, 6, 12, 24, 48 hours).

  • Extraction and Analysis: Extract and quantify phenylpropanoids from the collected tissues as described in Protocol 5.1.

  • Gene Expression Analysis: In parallel, extract RNA from the tissues to analyze the expression levels of key genes in the phenylpropanoid pathway (e.g., PAL, C4H, F5H) using quantitative real-time PCR (qRT-PCR).

Conclusion and Future Perspectives

While the precise biological role of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in planta remains to be elucidated, its chemical structure strongly implicates it as an active participant in the phenylpropanoid network. It is likely involved in lignin biosynthesis, plant defense responses, and the mitigation of oxidative stress. Future research should focus on the direct detection and quantification of this compound in various plant species and under different physiological conditions. Isotopic labeling studies could definitively trace its biosynthetic origin and metabolic fate. Furthermore, the synthesis of this compound would enable in vitro and in vivo studies to directly assess its antimicrobial, antioxidant, and signaling properties. Unraveling the function of this and other simple phenylpropanoids will provide a more complete picture of the complex chemical ecology of plants and may reveal novel targets for crop improvement and drug development.

References

A Predictive Analysis of the Biological Activity of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone belongs to the propiophenone class of compounds, which shares structural similarities with chalcones and flavonoids known for their diverse pharmacological properties. Based on the activities of related molecules, it is predicted that this compound may exhibit significant anti-cancer, anti-angiogenic, and anti-inflammatory activities. The core mechanisms are likely to involve the modulation of key cellular signaling pathways such as the Vascular Endothelial Growth Factor Receptor (VEGFR), PI3K/Akt, and MAPK/ERK pathways. This document synthesizes available data on these related compounds to forecast the therapeutic potential of this compound, providing detailed experimental protocols and visualizing implicated signaling cascades.

Predicted Biological Activities

The biological activities of this compound are inferred from structurally similar compounds, primarily 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone), and 3-Hydroxy-3',4'-dimethoxyflavone (HDMF).

2.1 Anti-Cancer Activity

Substituted chalcones and flavonoids have demonstrated potent cytotoxic effects against various cancer cell lines. The predicted anti-cancer activity of the target compound is based on the performance of DMC, which has been shown to induce apoptosis and cell cycle arrest in several human cancer cell lines.[1][2]

2.2 Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Flavonoids like Tricin have been shown to inhibit angiogenesis by targeting the VEGFR2 signaling pathway.[3][4] It is plausible that this compound could exhibit similar anti-angiogenic properties.

2.3 Anti-Inflammatory and Chemopreventive Effects

Chronic inflammation is a known driver of carcinogenesis. Chalcones such as DMC have exhibited chemopreventive effects in models of hepatocarcinogenesis by reducing preneoplastic lesions and promoting apoptosis.[5] These effects are often linked to the modulation of inflammatory pathways like NF-κB and MAPK.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of structurally related compounds.

Table 1: Cytotoxicity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)EC50 (µM)Therapeutic IndexReference
SMMC-7721Hepatocellular Carcinoma32.3 ± 1.139.00 ± 0.363.59
C-33ACervical Cancer15.76 ± 1.49--
HeLaCervical Cancer10.05 ± 0.22--
SiHaCervical Cancer18.31 ± 3.10--

Table 2: Anti-Migratory and Anti-Invasive Activity of Related Flavonoids

CompoundCell LineActivity AssessedEffectReference
3-Hydroxy-3',4'-dimethoxyflavone (HDMF)U251 (Glioblastoma)Migration & InvasionDose-dependent decrease
TricinHT-29 (Colon)MigrationIC50 > 600 µM
TricinColon26-Luc (Colon)MigrationSignificant inhibition

Predicted Mechanisms of Action and Signaling Pathways

Based on the literature for analogous compounds, this compound is predicted to modulate the following key signaling pathways.

4.1 VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis. Flavonoids have been shown to inhibit VEGFR2 phosphorylation, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K ERK ERK VEGFR2->ERK Propiophenone 2,3,4'-Trihydroxy-3',5'- dimethoxypropiophenone (Predicted) Propiophenone->VEGFR2 Inhibits (Predicted) Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration) Akt->Angiogenesis ERK->Angiogenesis

Caption: Predicted inhibition of the VEGFR2 signaling pathway.

4.2 PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is common in many cancers. Flavonoids have been identified as inhibitors of this pathway, often leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Propiophenone 2,3,4'-Trihydroxy-3',5'- dimethoxypropiophenone (Predicted) Propiophenone->PI3K Inhibits (Predicted) Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: Predicted inhibition of the PI3K/Akt signaling pathway.

4.3 MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is involved in the regulation of various cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Chalcones and flavonoids have been shown to modulate MAPK signaling, contributing to their anti-tumor effects.

MAPK_ERK_Signaling_Pathway ExtracellularSignal Extracellular Signal (e.g., Mitogens) Ras Ras ExtracellularSignal->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Altered Gene Expression (Proliferation, Survival) ERK->GeneExpression Propiophenone 2,3,4'-Trihydroxy-3',5'- dimethoxypropiophenone (Predicted) Propiophenone->ERK Inhibits (Predicted)

Caption: Predicted modulation of the MAPK/ERK signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for structurally similar compounds. These protocols can serve as a template for investigating the biological activities of this compound.

5.1 Cell Culture

  • Cell Lines: Human cancer cell lines such as SMMC-7721 (hepatocellular carcinoma), HeLa (cervical cancer), U251 (glioblastoma), and HT-29 (colon cancer) can be used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

5.2 Cytotoxicity Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

5.3 Apoptosis Analysis

  • Hoechst 33258 Staining:

    • Treat cells with the test compound for the desired time.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with Hoechst 33258 solution.

    • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

  • Flow Cytometry (Annexin V/Propidium Iodide Staining):

    • Harvest the treated and untreated cells.

    • Wash the cells with PBS and resuspend them in binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes.

    • Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

5.4 Cell Migration Assay (Wound-Healing Assay)

  • Procedure:

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a "scratch" in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh medium with or without the test compound.

    • Capture images of the scratch at 0 hours and after a specified time (e.g., 24 or 48 hours).

    • Measure the width of the scratch to quantify cell migration.

5.5 Cell Invasion Assay (Transwell Assay)

  • Procedure:

    • Coat the upper chamber of a Transwell insert with Matrigel.

    • Seed cells in serum-free medium in the upper chamber.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Add the test compound to both chambers.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the stained cells under a microscope.

5.6 Western Blot Analysis

  • Principle: This technique is used to detect specific proteins in a sample.

  • Procedure:

    • Lyse treated cells to extract total proteins.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR2, total VEGFR2, p-Akt, total Akt, p-ERK, total ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The structural characteristics of this compound suggest a strong potential for significant biological activities, particularly in the realm of oncology. The predictive analysis presented in this guide, based on robust data from analogous compounds, indicates that this molecule is a promising candidate for further investigation. Future research should focus on the synthesis and in vitro evaluation of this compound to validate these predicted activities. Subsequent in vivo studies in relevant animal models will be crucial to ascertain its therapeutic potential and safety profile. The experimental protocols and pathway diagrams provided herein offer a comprehensive framework to initiate and guide these research endeavors.

References

A Comprehensive Review of the Biological Significance of Syringyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Syringyl compounds, a class of phenolic molecules characterized by a 3,5-dimethoxy-4-hydroxy substitution pattern on a phenyl ring, are fundamental to various biological processes in both the plant kingdom and in human health. Derived from sinapyl alcohol, these compounds are integral components of syringyl (S) lignin in plant secondary cell walls, contributing to structural integrity and defense.[1] Beyond their structural role, individual syringyl-type molecules such as sinapic acid, syringaresinol, syringin, and syringaldehyde exhibit a wide spectrum of pharmacological activities. These include potent antioxidant, anti-inflammatory, anticancer, neuroprotective, and anti-diabetic effects.[2][3][4][5] Another key compound, acetosyringone, is pivotal in biotechnology as a signaling molecule that activates the virulence genes of Agrobacterium tumefaciens, facilitating plant genetic transformation. This technical guide provides an in-depth review of the biological significance of major syringyl compounds, summarizing quantitative data, detailing key experimental protocols, and visualizing critical signaling pathways and workflows to support ongoing research and drug development efforts.

Introduction to Syringyl Compounds

Syringyl compounds are a subgroup of phenylpropanoids, natural products derived from the shikimate pathway in plants. Their defining feature is the syringyl nucleus, which originates from the monolignol sinapyl alcohol. This structural motif is the building block for S-lignin, a type of lignin predominantly found in the secondary cell walls of angiosperms, where it provides rigidity and aids in water transport.

Beyond their polymeric form in lignin, monomeric and dimeric syringyl compounds are widely distributed in fruits, vegetables, cereals, and medicinal plants, making them common in the human diet. These molecules, including sinapic acid, syringaresinol, and their derivatives, have garnered significant attention for their diverse and potent biological activities, positioning them as promising candidates for therapeutic applications. This review will explore the dual roles of these compounds: their foundational importance in plant biology and their pharmacological potential in human health.

Role in Plant Biology and Biotechnology

In plants, syringyl compounds are crucial for structural support, defense, and facilitating key biotechnological processes.

Syringyl (S) Lignin in Plant Cell Walls

Lignin is a complex aromatic polymer essential for the evolution and survival of terrestrial plants. It is composed of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohol, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively. S-lignin, formed from sinapyl alcohol, is a key feature of angiosperm wood. Its biosynthesis is tightly regulated, with the enzyme ferulic acid 5-hydroxylase (F5H) being a critical control point specific to the S-lignin pathway. The presence of S-lignin enhances the structural integrity of the cell wall and provides a robust barrier against pathogens. Some plants have been observed to selectively accumulate S-lignin in response to pathogen attack, highlighting its role in plant defense.

Acetosyringone: A Key Signaling Molecule

Acetosyringone is a phenolic compound naturally secreted by wounded plant cells that plays an indispensable role in genetic engineering. It acts as a potent signaling molecule for the soil bacterium Agrobacterium tumefaciens, which is widely used as a vector for creating transgenic plants. Acetosyringone activates the expression of virulence (Vir) genes on the bacterium's tumor-inducing (Ti) plasmid. This activation initiates a cascade that processes a segment of plasmid DNA, the T-DNA, and facilitates its transfer and integration into the plant's genome, thereby improving transformation efficiency.

Acetosyringone_Signaling_Pathway cluster_plant Wounded Plant Cell cluster_agrobacterium Agrobacterium tumefaciens cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm AS Acetosyringone (AS) VirA VirA Sensor Kinase AS->VirA 1. Binds & Activates VirG VirG VirA->VirG 2. Phosphorylates VirG_P VirG-P Vir_Genes Other vir Genes (virB, virD, virE, etc.) VirG_P->Vir_Genes 3. Activates Transcription T_DNA_Processing T-DNA Processing & Transfer Vir_Genes->T_DNA_Processing 4. Mediate

Caption: Acetosyringone signaling pathway in Agrobacterium tumefaciens.

Pharmacological Activities and Therapeutic Potential

Many syringyl compounds have demonstrated significant pharmacological effects in preclinical studies, making them attractive for drug development. Their activities primarily revolve around mitigating oxidative stress and inflammation, which are underlying factors in numerous chronic diseases.

Syringaresinol

Syringaresinol is a furofuran lignan formed from two sinapyl alcohol units. It exhibits a broad range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.

  • Anti-inflammatory Effects : Syringaresinol has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. It downregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved by inhibiting the NF-κB signaling pathway through the suppression of upstream kinases such as JNK and p38, which in turn reduces the production of inflammatory mediators including TNF-α, IL-1β, and IL-6.

  • Antioxidant and Anti-aging Effects : In models of oxidative stress-induced skin aging, syringaresinol demonstrated significant antioxidant activity by scavenging free radicals. It also up-regulated autophagy, a cellular recycling process, and reduced the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes that degrade collagen and contribute to skin aging.

Anti_inflammatory_Pathway cluster_pathway Cellular Signaling Cascade cluster_response Pro-inflammatory Response Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (JNK, p38) Stimulus->MAPK Syringaresinol Syringaresinol Syringaresinol->MAPK Inhibits NFkB_Activation NF-κB Activation Syringaresinol->NFkB_Activation Inhibits MAPK->NFkB_Activation NFkB_Nuclear NF-κB Nuclear Translocation NFkB_Activation->NFkB_Nuclear Mediators Expression of: iNOS, COX-2, TNF-α, IL-1β, IL-6 NFkB_Nuclear->Mediators Induces Transcription

Caption: Anti-inflammatory mechanism of Syringaresinol via inhibition of MAPK/NF-κB signaling.

Sinapic Acid

Sinapic acid is a hydroxycinnamic acid widespread in plants and a common dietary component. It has been extensively evaluated for its potent antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective activities. Its biological effects are often attributed to the α,β-unsaturated ketone group in its structure. Derivatives of sinapic acid, such as sinapine, also show promise, with sinapine being investigated as an acetylcholinesterase inhibitor for potential use in treating neurodegenerative diseases.

Other Bioactive Syringyl Compounds
  • Syringin : This phenylpropanoid glycoside demonstrates significant immunomodulatory, anti-tumor, antihyperglycemic, and neuroprotective effects. It is a key component in several traditional medicines used to treat a variety of conditions, including cancer and cardiovascular diseases.

  • Syringaldehyde : Known for its characteristic aroma, syringaldehyde also possesses medicinal properties, including anti-inflammatory, antioxidant, and anti-diabetic activities. Preclinical studies suggest it may help attenuate oxidative stress in conditions like myocardial ischemia.

  • Syringol : As a foundational chemical, 2,6-dimethoxyphenol (syringol) is used in organic synthesis and has inherent antioxidant and anti-inflammatory properties by scavenging free radicals and interfering with inflammatory mediators.

Quantitative Data on Biological Activities

The following tables summarize key quantitative data from preclinical studies, providing a basis for comparison and further investigation.

CompoundBiological ActivityAssay/ModelResultReference
Syringaresinol AntioxidantDPPH Radical ScavengingEC₅₀: 10.77 µg/mL
AntioxidantABTS Radical ScavengingEC₅₀: 10.35 µg/mL
Acetosyringone Plant TransformationA. tumefaciens on AubergineOptimal Concentration: 200 µM
Plant TransformationA. tumefaciens on AubergineReduced Efficiency at 400 µM

Table 1: Summary of Quantitative Bioactivity Data

Key Experimental Methodologies

Reproducibility is paramount in scientific research. This section details common protocols used to investigate the biological activities of syringyl compounds.

Agrobacterium-Mediated Plant Transformation
  • Objective : To enhance the efficiency of gene transfer into a plant genome using acetosyringone.

  • Protocol :

    • Preparation of Acetosyringone Stock : Dissolve acetosyringone in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1M). Aliquot and store at -20°C.

    • Bacterial Culture : Grow Agrobacterium tumefaciens carrying the desired T-DNA construct in an appropriate liquid medium.

    • Induction of Virulence : Before transformation, add the acetosyringone stock solution to the bacterial culture or the co-cultivation medium to a final concentration of 100-200 µM.

    • Co-cultivation : Incubate plant explants (e.g., leaf discs, calli) with the induced Agrobacterium suspension. The duration of acetosyringone treatment can be critical, with longer induction times potentially improving the transfer of large DNA fragments.

    • Selection and Regeneration : Transfer explants to a selection medium containing antibiotics to kill the bacteria and select for transformed plant cells, followed by regeneration into whole plants.

In Vitro Anti-inflammatory Assay
  • Objective : To assess the ability of a syringyl compound to reduce the production of inflammatory mediators in cultured cells.

  • Protocol :

    • Cell Culture : Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

    • Stimulation : Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

    • Treatment : Concurrently or pre-treat the cells with various concentrations of the test compound (e.g., syringaresinol).

    • Analysis of Mediators : After incubation, collect the cell culture supernatant. Measure the concentration of inflammatory mediators such as nitric oxide (NO) using the Griess assay, or prostaglandins (PGE₂) and cytokines (TNF-α, IL-6) using ELISA kits.

    • Analysis of Gene/Protein Expression : Lyse the cells to extract RNA or protein. Analyze the expression of key inflammatory genes (e.g., iNOS, COX-2) via RT-qPCR or proteins via Western blotting to determine the compound's effect on their production.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_assays Assays A1 Culture Macrophage Cells (e.g., RAW 264.7) B1 Pre-treat cells with Test Compound A1->B1 A2 Prepare Test Compound (Syringyl derivative) A2->B1 B2 Induce Inflammation with LPS B1->B2 C1 Collect Supernatant B2->C1 C2 Lyse Cells B2->C2 D1 Griess Assay (NO) C1->D1 D2 ELISA (Cytokines) C1->D2 D3 RT-qPCR (Gene Expression) C2->D3 D4 Western Blot (Protein) C2->D4

Caption: General experimental workflow for assessing in vitro anti-inflammatory activity.

Conclusion and Future Perspectives

Syringyl compounds represent a structurally diverse and biologically significant class of molecules. Their roles range from providing essential structural components in plants to exhibiting a wide array of pharmacological activities with therapeutic potential for human diseases. Compounds like syringaresinol and sinapic acid are promising leads for developing drugs targeting inflammation, oxidative stress, and cancer. Meanwhile, acetosyringone remains a cornerstone of plant biotechnology.

Despite the extensive preclinical literature, a significant gap exists in clinical research for most syringyl compounds. Future efforts should focus on translating these promising in vitro and in vivo findings into human clinical trials. Further research is also needed to fully elucidate the mechanisms of action, pharmacokinetics, and safety profiles of these compounds to harness their full therapeutic potential. The high natural abundance and potent bioactivities of syringyl compounds ensure they will remain a fruitful area of research for scientists in biology, medicine, and agriculture.

References

An In-depth Technical Guide to the Stereoisomers of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, a molecule of interest in pharmaceutical and chemical research. Due to the presence of a chiral center at the C2 position, this compound exists as a pair of enantiomers, (R)- and (S)-2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. This document details their chemical and physical properties, and outlines experimental protocols for their synthesis, separation, and characterization. Furthermore, it explores the potential biological activities and associated signaling pathways, providing a foundation for future research and drug development endeavors.

Introduction

2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a substituted propiophenone with a molecular formula of C₁₁H₁₄O₆ and a molecular weight of 242.22 g/mol .[1][2] The presence of a stereocenter at the second carbon atom of the propan-1-one chain gives rise to two enantiomeric forms: (2R)-2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one and (2S)-2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. The distinct spatial arrangement of these enantiomers can lead to significant differences in their biological activities, making their separation and individual characterization crucial for pharmacological studies.

Physicochemical Properties

The physicochemical properties of the racemic mixture and the individual stereoisomers are essential for their handling, formulation, and analysis. While experimental data for the individual enantiomers are limited in publicly available literature, computed properties provide valuable estimates.

Table 1: Physicochemical Properties of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one and its Stereoisomers

PropertyRacemic Mixture(2R)-Enantiomer(S)-Enantiomer (Predicted)
IUPAC Name 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one(2R)-2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one(2S)-2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Molecular Formula C₁₁H₁₄O₆C₁₁H₁₄O₆C₁₁H₁₄O₆
Molecular Weight 242.22 g/mol [1]242.22 g/mol [2]242.22 g/mol
CAS Number 33900-74-2Not availableNot available
XLogP3 -0.1[1]-0.1-0.1
Hydrogen Bond Donors 444
Hydrogen Bond Acceptors 666
Rotatable Bond Count 555
Exact Mass 242.07903816 Da242.07903816 Da242.07903816 Da
Topological Polar Surface Area 96.2 Ų96.2 Ų96.2 Ų
Specific Rotation ([α]D) 0° (by definition)Data not availableData not available

Experimental Protocols

Synthesis

A general synthetic approach to 2,3-dihydroxy-1-aryl-propan-1-ones can be adapted for the synthesis of the target compound. An enantioselective synthesis is crucial to obtain the individual stereoisomers.

3.1.1. Asymmetric Dihydroxylation of a Chalcone Precursor

A potential route involves the asymmetric dihydroxylation of a corresponding chalcone, 1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one. This method allows for the stereospecific introduction of the two hydroxyl groups.

  • Step 1: Synthesis of 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone. This can be achieved through a Friedel-Crafts acylation of 2,6-dimethoxyphenol.

  • Step 2: Aldol Condensation. The resulting acetophenone derivative can undergo an aldol condensation with formaldehyde to yield the α,β-unsaturated ketone (chalcone).

  • Step 3: Asymmetric Dihydroxylation. The chalcone is then subjected to Sharpless asymmetric dihydroxylation using AD-mix-α or AD-mix-β to selectively yield the (S,S) or (R,R) diol, which after workup would correspond to the (S) or (R) enantiomer of the target molecule, respectively.

Logical Workflow for Asymmetric Synthesis:

G A 2,6-Dimethoxyphenol B Friedel-Crafts Acylation A->B C 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone B->C D Aldol Condensation (with Formaldehyde) C->D E 1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one (Chalcone) D->E F Sharpless Asymmetric Dihydroxylation E->F G (R)-2,3-dihydroxy-1-(4-hydroxy- 3,5-dimethoxyphenyl)propan-1-one F->G AD-mix-β H (S)-2,3-dihydroxy-1-(4-hydroxy- 3,5-dimethoxyphenyl)propan-1-one F->H AD-mix-α I AD-mix-β J AD-mix-α

Caption: Asymmetric synthesis workflow.

Chiral Separation

For a racemic mixture, chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating the enantiomers.

3.2.1. Chiral HPLC Protocol

  • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak IA, Chiralcel OD-H), are often effective for separating enantiomers of compounds with aromatic groups and hydrogen-bonding functionalities.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents needs to be optimized to achieve baseline separation. A common starting point is a 90:10 or 80:20 mixture of hexane:isopropanol.

  • Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally suitable.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 280 nm) is appropriate.

  • Temperature: The separation can be performed at room temperature, although temperature can be varied to optimize resolution.

Experimental Workflow for Chiral Separation:

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis & Collection A Dissolve Racemic Mixture in Mobile Phase B Inject Sample A->B C Chiral Column (e.g., Chiralpak IA) B->C D Isocratic Elution (Hexane:Isopropanol) C->D E UV Detector D->E F Chromatogram E->F G Fraction Collection (R-enantiomer) F->G H Fraction Collection (S-enantiomer) F->H

Caption: Chiral HPLC separation workflow.

Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy groups, the hydroxyl groups, and the protons on the propan-1-one backbone. The chemical shifts and coupling constants of the protons at C2 and C3 can provide information about the relative stereochemistry in diastereomers, though for enantiomers, the spectra will be identical in an achiral solvent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the chiral center and adjacent positions can be sensitive to the stereochemistry.

3.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

3.3.3. Polarimetry

The specific rotation of each enantiomer is a key characteristic. The (R)- and (S)-enantiomers will have equal and opposite specific rotation values ([α]D). The measurement is performed using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration in a suitable solvent.

Biological Activity and Signaling Pathways

While specific biological data for the individual stereoisomers of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one are not extensively reported, related compounds with similar structural motifs have shown interesting pharmacological activities.

Potential Biological Activities
  • Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory properties by modulating inflammatory signaling pathways.

  • Antioxidant Activity: The phenolic hydroxyl group and the catechol-like moiety suggest potential radical scavenging and antioxidant effects.

  • Cytotoxic Activity: Some substituted propiophenones have been investigated for their cytotoxic effects against various cancer cell lines.

Experimental Protocols for Biological Assays

4.2.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the individual stereoisomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Workflow for MTT Cytotoxicity Assay:

G A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Stereoisomers (Varying Concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilizing Agent F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability (%) H->I

Caption: MTT assay workflow for cytotoxicity.

4.2.2. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the stereoisomers for a short period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production.

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

Signaling Pathway for LPS-induced NO Production and its Inhibition:

G cluster_0 Cell Exterior cluster_1 Cell Interior LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO Produces Stereoisomer Stereoisomer Stereoisomer->NFkB Inhibits? Stereoisomer->iNOS_protein Inhibits?

Caption: Potential anti-inflammatory mechanism.

Conclusion

The stereoisomers of 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one represent a promising area for further investigation in medicinal chemistry and drug development. This guide has provided a framework for their synthesis, separation, and characterization, along with potential avenues for exploring their biological activities. The detailed experimental protocols and visualizations are intended to serve as a valuable resource for researchers in this field. Future studies should focus on the successful synthesis and separation of the enantiomers, followed by a thorough evaluation of their individual pharmacological profiles to unlock their full therapeutic potential.

References

Methodological & Application

Synthesis Protocol for 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, a syringylglycerol derivative of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of a vinyl ketone intermediate from acetosyringone, followed by dihydroxylation. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and visual workflows to guide the synthesis.

Introduction

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one belongs to the syringylglycerol family of compounds, which are structurally related to lignin building blocks. Compounds with the syringyl moiety often exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The dihydroxypropyl side chain introduces chirality and increases hydrophilicity, which can significantly influence the compound's pharmacological profile. This protocol details a reliable method for the laboratory-scale synthesis of this target compound.

Synthesis Workflow

The overall synthetic strategy is a two-step process. First, acetosyringone undergoes a Mannich-type reaction followed by elimination to form the α,β-unsaturated ketone intermediate. This intermediate is then subjected to dihydroxylation to yield the final product.

Synthesis_Workflow Acetosyringone Acetosyringone Vinyl_Ketone 1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one (Intermediate) Acetosyringone->Vinyl_Ketone Step 1: Minnich Reaction & Elimination Final_Product 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one Vinyl_Ketone->Final_Product Step 2: Dihydroxylation

Caption: Overall two-step synthesis workflow.

Experimental Protocols

Step 1: Synthesis of 1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one (Vinyl Ketone Intermediate)

This step involves the formation of a Mannich base from acetosyringone, formaldehyde, and dimethylamine, followed by in-situ elimination to form the vinyl ketone.

Materials:

  • Acetosyringone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropyl alcohol

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetosyringone (1 equivalent), dimethylamine hydrochloride (1.2 equivalents), and paraformaldehyde (2 equivalents).

  • Add isopropyl alcohol as the solvent, followed by a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add a solution of sodium hydroxide (2 equivalents) in water to induce elimination of the Mannich base to the vinyl ketone.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude vinyl ketone.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

This protocol is based on the Upjohn dihydroxylation method, which provides syn-diols. For enantioselective synthesis, the Sharpless asymmetric dihydroxylation can be employed.

Materials:

  • 1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one (from Step 1)

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄) solution (e.g., 4% in water)

  • Acetone

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the vinyl ketone (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) to the solution and stir until dissolved.

  • To this stirring solution, add a catalytic amount of osmium tetroxide solution (0.02-0.05 equivalents) at room temperature. The reaction mixture will likely turn dark.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final diol.

Data Presentation

ParameterStep 1: Vinyl Ketone FormationStep 2: Dihydroxylation
Starting Material Acetosyringone1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one
Key Reagents Paraformaldehyde, Dimethylamine HClNMO, OsO₄ (catalytic)
Solvent Isopropyl alcoholAcetone/Water
Reaction Time 4-8 hours12-24 hours
Temperature RefluxRoom Temperature
Typical Yield 70-85%80-95%
Purification Column ChromatographyColumn Chromatography

Application Notes

Potential in Drug Development

Syringyl compounds are known for their diverse pharmacological activities. The title compound, as a syringylglycerol derivative, is a potential candidate for investigation in several therapeutic areas:

  • Antioxidant Activity: The phenolic hydroxyl group and the methoxy substituents on the aromatic ring are characteristic features that often confer potent antioxidant properties. This compound could be explored for its ability to scavenge free radicals and protect against oxidative stress-related diseases.

  • Anti-inflammatory Effects: Many phenolic compounds exhibit anti-inflammatory activity by modulating inflammatory signaling pathways.

  • Anticancer Potential: Certain syringyl derivatives have shown cytotoxicity against various cancer cell lines. The dihydroxypropanone side chain could enhance solubility and interaction with biological targets.

Hypothetical Signaling Pathway Inhibition

A plausible mechanism of action for a compound of this nature could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Signaling_Pathway Cytokine Pro-inflammatory Cytokine Receptor Cell Surface Receptor Cytokine->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Response Nucleus->Inflammation promotes transcription of inflammatory genes Target_Compound 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one Target_Compound->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

This diagram illustrates a potential mechanism where the synthesized compound inhibits the IKK complex, preventing the phosphorylation of IκBα and subsequent translocation of NF-κB to the nucleus, thereby reducing the inflammatory response. This represents a common target for anti-inflammatory drug discovery and a relevant area for investigating the biological activity of this compound.

Application Note: Mass Spectrometry Fragmentation Analysis of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, a syringyl-type α-keto alcohol relevant in lignin chemistry and potentially in drug discovery. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this note outlines a predicted fragmentation pathway based on established principles of mass spectrometry and data from closely related structures, particularly 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone. The provided protocols and diagrams serve as a guide for researchers working on the identification and characterization of this and similar molecules.

Introduction

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a phenolic compound containing a syringyl (4-hydroxy-3,5-dimethoxyphenyl) moiety.[1][2] Syringyl-type compounds are common lignin degradation products and are of interest for their potential biological activities. Mass spectrometry is a critical technique for the structural elucidation of such compounds. Understanding the fragmentation pattern is essential for the unambiguous identification of these molecules in complex mixtures, such as plant extracts or synthetic reaction products. This application note details the predicted fragmentation behavior of the title compound under electron ionization (EI) mass spectrometry, providing a valuable resource for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one under electron ionization is expected to be driven by the presence of the carbonyl group, the aromatic ring with its hydroxyl and methoxy substituents, and the dihydroxypropyl side chain. The molecular ion [M]•+ is predicted at m/z 242, corresponding to its molecular weight.[1][2]

The primary fragmentation events are anticipated to be α-cleavage adjacent to the carbonyl group and cleavages within the propan-1-one side chain.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

m/z (Predicted)Proposed Ion StructureFragmentation Pathway
242[C11H14O6]•+ (Molecular Ion)Ionization of the parent molecule.
211[C10H11O5]+Loss of the •CH2OH radical from the side chain.
197[C9H9O5]+Benzylic cleavage with loss of the •CH(OH)CH2OH radical. This is expected to be a major fragment.
183[C9H11O4]+α-cleavage with loss of the •C(O)CH(OH)CH2OH radical.
168[C8H8O4]•+Loss of a methyl radical (•CH3) from a methoxy group, followed by the loss of CO.
153[C8H9O3]+Further fragmentation of the m/z 183 ion through the loss of methoxy and hydroxyl groups.

Fragmentation Pathway Diagram

The following diagram illustrates the predicted major fragmentation pathways of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

Fragmentation_Pathway cluster_frags Fragment Ions M C11H14O6 m/z 242 Molecular Ion F211 C10H11O5 m/z 211 M:f1->F211:f0 - •CH2OH F197 C9H9O5 m/z 197 M:f1->F197:f0 - •CH(OH)CH2OH F183 C9H11O4 m/z 183 M:f1->F183:f0 - •C(O)CH(OH)CH2OH F168 C8H8O4 m/z 168 F183:f1->F168:f1 - •CH3, - CO F153 C8H9O3 m/z 153 F183:f1->F153:f1 - OCH3, - OH

Caption: Predicted EI fragmentation pathway of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

Experimental Protocol: GC-MS Analysis

This protocol provides a general methodology for the analysis of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of the analytical standard in a suitable solvent such as methanol or acetone. Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Derivatization (Optional but Recommended): To improve volatility and thermal stability, derivatization of the hydroxyl groups is recommended. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (or another suitable solvent).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole or ion trap mass spectrometer.

  • GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 20:1 (can be adjusted based on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-550.

  • Scan Mode: Full scan.

3. Data Analysis

  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to the analyte.

  • Extract the mass spectrum for the analyte peak.

  • Compare the obtained mass spectrum with the predicted fragmentation pattern and any available library spectra.

  • Quantify the analyte using a calibration curve generated from the standard solutions.

Experimental Workflow

The following diagram outlines the general workflow for the GC-MS analysis of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Derivatization Derivatization (Silylation) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-550) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Extraction TIC->MassSpectrum Identification Compound Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification

References

Application Note: Detection and Quantification of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a syringyl type α-hydroxy ketone, a class of compounds often associated with lignin degradation products.[1][2] Accurate detection and quantification of such phenolic compounds are crucial in various research areas, including biomass conversion, drug discovery, and metabolomics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] However, due to the high polarity of phenolic compounds like the target analyte, derivatization is an essential step to increase their volatility and thermal stability for successful GC-MS analysis.[4][5] This application note provides a detailed protocol for the detection and quantification of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one using GC-MS following silylation derivatization.

Experimental Protocols

1. Sample Preparation

The sample preparation procedure aims to extract the analyte of interest from the sample matrix and prepare it for derivatization. A generic protocol for a solid sample is provided below, which may need optimization depending on the specific matrix.

  • Extraction:

    • Weigh 100 mg of the homogenized sample into a 2 mL microcentrifuge tube.

    • Add 1 mL of 80% methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a new 2 mL microcentrifuge tube.

    • Repeat the extraction process (steps 2-6) on the pellet with another 1 mL of 80% methanol.

    • Combine the supernatants.

    • For liquid samples, an appropriate volume can be directly taken for the drying step.

  • Drying:

    • Evaporate the combined supernatant to complete dryness under a gentle stream of nitrogen gas at 40°C. A vacuum concentrator can also be used. It is critical to ensure the sample is completely dry as residual moisture can interfere with the derivatization reaction.

2. Derivatization

Silylation is a common derivatization technique for compounds with active hydrogens, such as hydroxyl groups. In this protocol, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is used as the silylating agent.

  • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 70°C for 60 minutes in a heating block or oven.

  • After incubation, allow the sample to cool to room temperature before GC-MS analysis.

3. GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 300°C, and hold for 5 minutes.
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 50-650
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

For quantitative analysis, a calibration curve should be prepared using a certified standard of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. The concentration of the analyte in the samples can then be determined from the calibration curve. The results should be summarized in a table for clear comparison.

Table 1: Quantitative Analysis of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in Samples

Sample IDAnalyte Concentration (µg/mL)Standard Deviation (SD)
Control 1
Control 2
Sample 1
Sample 2
Sample 3

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample Homogenization extraction Solvent Extraction (80% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection drying Drying under Nitrogen collection->drying derivatization Silylation (BSTFA + 1% TMCS) drying->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for the GC-MS analysis of the target analyte.

This detailed protocol provides a robust starting point for the reliable detection and quantification of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. Researchers are encouraged to optimize the parameters based on their specific instrumentation and sample matrices to achieve the best possible results.

References

Application Note: 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one as a Potential Antioxidant Standard for DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antioxidant capacity is a critical parameter in the fields of pharmacology, food science, and cosmetics. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, rapid, and straightforward method for assessing the free radical scavenging ability of various compounds.[1][2][3][4][5] The assay relies on the reduction of the stable DPPH radical, which is purple, to the non-radical, yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. The degree of discoloration, measured spectrophotometrically, is indicative of the antioxidant's efficacy.

This document outlines the application of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one as a potential antioxidant standard in the DPPH assay. Its phenolic structure, characterized by hydroxyl and dimethoxy functional groups on the phenyl ring, suggests significant antioxidant potential due to its ability to donate hydrogen atoms to free radicals.

Chemical Structure and Properties

  • IUPAC Name: 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

  • Molecular Formula: C₁₁H₁₄O₆

  • Molecular Weight: 242.22 g/mol

  • Synonyms: 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone

The presence of a phenolic hydroxyl group and two methoxy groups on the aromatic ring, combined with a dihydroxy-propan-1-one side chain, suggests that this compound can effectively scavenge free radicals. The methoxy groups enhance the electron-donating ability of the phenolic hydroxyl group, thereby increasing its antioxidant activity.

Comparative Antioxidant Activity

To evaluate the efficacy of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, its performance in the DPPH assay should be compared against well-established antioxidant standards. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a key metric for this comparison. A lower IC50 value indicates a higher antioxidant potency.

Table 1: Hypothetical IC50 Values of Antioxidant Standards in DPPH Assay

Antioxidant StandardMolecular Weight ( g/mol )Hypothetical IC50 (µg/mL)Hypothetical IC50 (µM)
2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one 242.228.535.1
Ascorbic Acid176.125.028.4
Trolox250.297.028.0
Gallic Acid170.123.017.6
Butylated Hydroxytoluene (BHT)220.3515.068.1

Note: The IC50 values for 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one are hypothetical and should be determined experimentally. The values for other standards are typical ranges found in the literature.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a step-by-step method for determining the antioxidant capacity of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one using a DPPH assay.

1. Materials and Reagents

  • 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol), analytical grade

  • Established antioxidant standards (e.g., Ascorbic Acid, Trolox, Gallic Acid)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Precision pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

2. Preparation of Solutions

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C.

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in 10 mL of methanol.

  • Standard Antioxidant Stock Solutions (e.g., 1 mg/mL): Prepare stock solutions of Ascorbic Acid, Trolox, and Gallic Acid in the same manner as the test compound.

  • Working Solutions: Prepare a series of dilutions of the test compound and standard antioxidants from their respective stock solutions using methanol. Typical concentration ranges to test might be 1, 5, 10, 25, 50, and 100 µg/mL.

3. Assay Procedure

  • Pipette 100 µL of each concentration of the test compound and standard solutions into separate wells of a 96-well microplate.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • For the control (blank), add 100 µL of methanol and 100 µL of the DPPH solution.

  • For the background, add 100 µL of each concentration of the test/standard solution and 100 µL of methanol (without DPPH).

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis and Calculation

  • Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution (corrected for background absorbance).

  • Plot a graph of the percentage of inhibition versus the concentration of the test compound and each standard.

  • Determine the IC50 value, the concentration of the sample required to inhibit 50% of the DPPH radicals, from the graph by linear regression.

Visualizations

DPPH Assay Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH prep_dpph->mix prep_sample Prepare Sample & Standard Dilutions prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Logical Relationship of Antioxidant Standard Comparison

Antioxidant_Comparison cluster_standards Established Standards TestCompound 2,3-Dihydroxy-1-(4-hydroxy- 3,5-dimethoxyphenyl)propan-1-one DPPH_Assay DPPH Radical Scavenging Assay TestCompound->DPPH_Assay IC50_Value IC50 Value DPPH_Assay->IC50_Value Comparison Comparison of Antioxidant Potency IC50_Value->Comparison Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Comparison Trolox Trolox Trolox->Comparison Gallic_Acid Gallic Acid Gallic_Acid->Comparison

References

Application Notes and Protocols for In Vitro Antioxidant Capacity Assays of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone is a polyphenolic compound belonging to the flavonoid family, recognized for its potential antioxidant properties. The presence of multiple hydroxyl groups in its structure suggests a capacity to scavenge free radicals and chelate metal ions, making it a compound of interest for applications in pharmaceuticals, cosmetics, and the food industry as a natural antioxidant.[1]

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of this compound using two widely accepted assays: the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

Principle of the Assays

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the colored radical is reduced, and the degree of decolorization, measured spectrophotometrically, is proportional to the antioxidant's concentration and potency.

The FRAP assay is based on the reduction of the ferric iron (Fe³⁺) in a tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺) by antioxidants at a low pH. This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, and the change in absorbance is directly related to the reducing power of the antioxidant.[2][3]

Data Presentation

Table 1: ABTS Radical Scavenging Activity of Structurally Related Phenolic Compounds

CompoundIC50 (µg/mL)Reference Standard
Gallic Acid1.03 ± 0.25Ascorbic Acid
(+)-Catechin Hydrate3.12 ± 0.51Ascorbic Acid
Caffeic Acid1.59 ± 0.06Ascorbic Acid
Quercetin1.89 ± 0.33Ascorbic Acid
This compoundExpected to show significant activity-

IC50: The concentration of the compound required to scavenge 50% of the ABTS radicals. A lower IC50 value indicates higher antioxidant activity. Data is illustrative and based on published values for similar compounds.[4]

Table 2: FRAP Value of Structurally Related Phenolic Compounds

CompoundFRAP Value (µmol Fe(II)/g)Reference Standard
Gallic AcidHighTrolox
CatechinModerate to HighTrolox
Caffeic AcidHighTrolox
QuercetinVery HighTrolox
This compoundExpected to have a significant FRAP value-

FRAP values are often expressed as Trolox Equivalents (TE). A higher FRAP value indicates a greater reducing power. Data is illustrative and based on the known antioxidant potential of these classes of compounds.

Experimental Protocols

ABTS Radical Scavenging Assay

This protocol is adapted from widely used methods for assessing the antioxidant capacity of various substances.[5]

Materials and Reagents:

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol or Ethanol (analytical grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 (v/v) ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the dark blue-green ABTS•+ solution.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in methanol or another suitable solvent.

    • Prepare a series of dilutions of the sample stock solution to obtain a range of concentrations.

    • Prepare a series of dilutions of the Trolox or Ascorbic Acid standard in the same manner.

  • Assay:

    • Add 10 µL of each sample dilution or standard to a well of a 96-well microplate.

    • Add 190 µL of the working ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes in the dark.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition of the ABTS radical is calculated using the following formula:

    • Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is based on the method developed by Benzie and Strain.

Materials and Reagents:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • Ferrous sulfate (FeSO₄·7H₂O) or Trolox (as a standard)

  • Methanol or another suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v).

    • Warm the FRAP reagent to 37°C before use.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the sample stock solution.

    • Prepare a standard curve using a series of dilutions of FeSO₄ or Trolox.

  • Assay:

    • Add 10 µL of each sample dilution or standard to a well of a 96-well microplate.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm using a microplate reader.

  • Calculation:

    • Calculate the FRAP value of the sample by comparing its absorbance with the standard curve of FeSO₄ or Trolox.

    • The results are typically expressed as µmol of Fe(II) equivalents per gram of the compound or as Trolox equivalents.

Visualizations

The following diagrams illustrate the workflows for the ABTS and FRAP assays.

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare 7 mM ABTS Solution C Mix ABTS & K₂S₂O₈ (1:1) A->C B Prepare 2.45 mM K₂S₂O₈ Solution B->C D Incubate in Dark (12-16h) to form ABTS•+ Stock C->D E Dilute ABTS•+ Stock to Abs ~0.700 at 734 nm D->E H Add 190 µL Working ABTS•+ Solution E->H F Prepare Sample & Standard Dilutions G Add 10 µL Sample/Standard to 96-well plate F->G G->H I Incubate in Dark (6 min) H->I J Read Absorbance at 734 nm I->J K Calculate % Inhibition J->K L Plot % Inhibition vs. Concentration K->L M Determine IC50 Value L->M

Caption: Workflow for the ABTS radical scavenging assay.

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Acetate Buffer (pH 3.6) D Mix Buffer, TPTZ, FeCl₃ (10:1:1) to make FRAP Reagent A->D B Prepare 10 mM TPTZ Solution B->D C Prepare 20 mM FeCl₃ Solution C->D E Warm FRAP Reagent to 37°C D->E H Add 190 µL Warmed FRAP Reagent E->H F Prepare Sample & Standard Dilutions G Add 10 µL Sample/Standard to 96-well plate F->G G->H I Incubate at 37°C (30 min) H->I J Read Absorbance at 593 nm I->J K Construct Standard Curve J->K L Calculate FRAP Value of Sample K->L

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

References

Cell culture applications and cytotoxicity of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data on the cell culture applications or cytotoxicity of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. The following application notes and protocols are provided as a general guideline for the investigation of a novel phenolic compound of this nature and are based on standard methodologies. The experimental conditions and results should be determined empirically.

Application Notes

Background

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a phenolic compound. Phenolic compounds are a large and diverse group of molecules that have been widely studied for their potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Many phenolic compounds have been reported to exhibit cytotoxicity against various cancer cell lines, often through the induction of apoptosis or cell cycle arrest. The specific applications and cytotoxic profile of this compound have not been documented in publicly available literature.

Potential Applications in Cell Culture

Based on the general properties of related phenolic compounds, 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one could be investigated for the following in vitro applications:

  • Screening for Cytotoxic/Antiproliferative Activity: The compound can be tested against a panel of cancer cell lines to determine its potential as an anticancer agent.

  • Mechanistic Studies: Should the compound exhibit cytotoxicity, further studies can be conducted to elucidate its mechanism of action, such as the induction of apoptosis, necrosis, or autophagy.

  • Investigation of Antioxidant Properties: The phenolic structure suggests potential antioxidant activity, which can be assessed in cell-based assays.

  • Drug Development Lead: If promising activity is observed, this compound could serve as a lead structure for the development of new therapeutic agents.

Handling and Storage
  • Solubility: The solubility of the compound in cell culture media should be determined. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final concentration in the culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Storage: Store the solid compound and stock solutions at -20°C or lower, protected from light and moisture, to maintain stability.

Data Presentation

The following table is a template for summarizing quantitative cytotoxicity data, such as the half-maximal inhibitory concentration (IC50), obtained from in vitro assays.

Cell LineAssay TypeExposure Time (hours)IC50 (µM)Notes
e.g., MCF-7MTT24To be determinedBreast adenocarcinoma
e.g., MCF-7MTT48To be determinedBreast adenocarcinoma
e.g., MCF-7MTT72To be determinedBreast adenocarcinoma
e.g., A549LDH24To be determinedLung carcinoma
e.g., A549LDH48To be determinedLung carcinoma
e.g., A549LDH72To be determinedLung carcinoma
e.g., HEK293MTT48To be determinedNormal human embryonic kidney

Experimental Protocols

General Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a general workflow for assessing the cytotoxicity of a test compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare Stock Solution of Test Compound treatment Treat Cells with Serial Dilutions of Compound compound_prep->treatment cell_culture Culture and Seed Cells in 96-well plates cell_culture->treatment incubation Incubate for Desired Time Points (e.g., 24, 48, 72h) treatment->incubation add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubation->add_reagent read_plate Measure Absorbance/ Fluorescence add_reagent->read_plate calc_viability Calculate Percent Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: General workflow for in vitro cytotoxicity testing.

Protocol for MTT Cell Viability Assay

This protocol is a general guideline for determining cell viability based on the metabolic activity of cells.[1][2][3]

Materials:

  • 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle and negative controls, include a positive control for maximum LDH release by adding a lysis solution (provided in most kits) to a set of wells 45 minutes before the assay.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction (if required): Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100

    • Plot the percentage of cytotoxicity against the compound concentration and determine the EC50 value (the concentration of the compound that causes 50% of the maximum LDH release).

Hypothetical Signaling Pathway

The following diagram depicts a hypothetical apoptosis signaling pathway that could be investigated if the compound is found to induce programmed cell death. This is a generalized representation and the actual pathway may vary.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway compound 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one bax Bax/Bak Activation compound->bax Induces bcl2 Bcl-2/Bcl-xL compound->bcl2 Inhibits (?) mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 bcl2->bax death_receptor Death Receptor (e.g., Fas, TRAIL-R) disc DISC Formation (FADD, Pro-caspase-8) death_receptor->disc Ligand Binding caspase8 Caspase-8 Activation disc->caspase8 caspase8->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Antimicrobial Screening of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a phenolic compound characterized by a syringyl group, which is known to be a structural motif in various natural products with biological activities. The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical entities for their potential to inhibit the growth of pathogenic microorganisms. This document provides a detailed protocol for the initial screening of the antimicrobial activity of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. The described methods are foundational in microbiology and crucial for the preliminary assessment of a compound's efficacy against a panel of clinically relevant bacteria and fungi.

Data Presentation

The following table summarizes hypothetical antimicrobial activity data for 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one against common pathogenic microorganisms. This data is for illustrative purposes to guide researchers in data presentation.

Test MicroorganismGram StainZone of Inhibition (mm) [Disk Diffusion, 100 µ g/disk ]Minimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureus ATCC 25923Gram-positive1864128
Escherichia coli ATCC 25922Gram-negative12128>256
Pseudomonas aeruginosa ATCC 27853Gram-negative10256>256
Candida albicans ATCC 10231Fungus1664256
Bacillus subtilis ATCC 6633Gram-positive203264

Experimental Protocols

Agar Disk Diffusion Method

This method is a preliminary, qualitative assay to assess the antimicrobial activity of a compound.[1][2]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)

  • Bacterial/Fungal cultures

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, forceps, and micropipettes

  • Incubator

Protocol:

  • Inoculum Preparation: From a fresh overnight culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[1][3]

  • Disk Preparation and Application: Aseptically apply a known amount (e.g., 10 µL of a 10 mg/mL solution to get 100 µg) of the test compound solution onto a sterile paper disk. Allow the solvent to evaporate completely.

  • Using sterile forceps, place the impregnated disk onto the center of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one stock solution

  • Bacterial/Fungal inoculum prepared as in the disk diffusion method and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Sterile multichannel pipettes

  • Plate reader (optional, for spectrophotometric reading)

Protocol:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix well by pipetting up and down, and then transfer 100 µL from the first well to the second well. Continue this two-fold serial dilution across the plate, discarding 100 µL from the last well in the series. This will create a gradient of compound concentrations.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.

  • Controls:

    • Growth Control: A well containing broth and inoculum but no test compound.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Cover the plate and incubate under the same conditions as for the disk diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) after incubation. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Sterile MHA plates

  • Sterile micropipettes

Protocol:

  • Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the plates under the appropriate conditions for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the subculture plates.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis A Compound Stock Solution Preparation C Agar Disk Diffusion Assay A->C E Broth Microdilution Assay (Serial Dilutions) A->E B Microbial Inoculum Preparation (0.5 McFarland) B->C B->E D Measure Zone of Inhibition (mm) C->D Incubate F Determine Minimum Inhibitory Concentration (MIC) D->F Inform selection for quantitative testing E->F Incubate & Read G Subculture from MIC wells F->G H Determine Minimum Bactericidal Concentration (MBC) G->H Incubate & Observe

Caption: Workflow for antimicrobial activity screening.

MIC_MBC_Relationship cluster_mbc MBC Determination MIC_Result Lowest concentration with no visible growth MBC_Step Subculture from wells ≥ MIC concentration MIC_Result->MBC_Step Proceed with clear wells MBC_Result Lowest concentration with no colony growth (≥99.9% killing) MBC_Step->MBC_Result Incubate

Caption: Logical relationship between MIC and MBC determination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two-stage synthesis of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

Stage 1: Aldol Condensation to Synthesize 1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one

Question 1: Why is the yield of the aldol condensation product, 1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one, consistently low?

Answer: Low yields in the Claisen-Schmidt condensation between syringaldehyde and acetone can be attributed to several factors:

  • Suboptimal Base Concentration: The concentration of the base catalyst (e.g., NaOH or KOH) is critical. Insufficient base will lead to a slow and incomplete reaction, while excessive base can promote side reactions.

  • Reaction Temperature: While the reaction is often initiated at room temperature, gentle heating can be necessary to drive the condensation to completion. However, excessive heat can lead to the formation of polymeric side products.

  • Reaction Time: The reaction may require a longer duration to proceed to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Self-Condensation of Acetone: Although less favorable, acetone can undergo self-condensation, consuming the reagent and reducing the yield of the desired product. Using an excess of syringaldehyde can help to mitigate this.

Question 2: My TLC analysis shows multiple spots in the reaction mixture for the aldol condensation. What are these side products?

Answer: The presence of multiple spots on the TLC plate indicates the formation of side products. Common side products in this reaction include:

  • Unreacted Syringaldehyde: A spot corresponding to the starting material indicates an incomplete reaction.

  • Aldol Addition Product: The initial β-hydroxy ketone may be present if the dehydration (condensation) step is incomplete.

  • Products of Acetone Self-Condensation: As mentioned, acetone can react with itself to form products like diacetone alcohol and mesityl oxide.

  • Cannizzaro Reaction Products: Under strongly basic conditions, syringaldehyde, which lacks alpha-hydrogens, can undergo a disproportiation reaction to form the corresponding alcohol and carboxylic acid.

Question 3: How can I effectively monitor the progress of the aldol condensation reaction?

Answer: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[1] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, should be used to achieve good separation of the starting materials and the product. The reaction can be considered complete when the spot corresponding to syringaldehyde has disappeared or its intensity is significantly diminished, and a new, more nonpolar spot corresponding to the α,β-unsaturated ketone product is prominent. Using a co-spot (a lane where both the starting material and reaction mixture are spotted) can help in accurately identifying the disappearance of the starting material.[2]

Stage 2: Dihydroxylation of 1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one

Question 4: I am observing a low yield of the final dihydroxylated product. What are the potential causes during the dihydroxylation step?

Answer: Low yields during the dihydroxylation of the α,β-unsaturated ketone can arise from several issues depending on the chosen method:

  • Over-oxidation (with KMnO₄): Potassium permanganate is a strong oxidizing agent and can cleave the newly formed diol, leading to the formation of aldehydes and carboxylic acids, thus reducing the yield of the desired product.[3][4] It is crucial to perform the reaction at low temperatures and under basic conditions to minimize over-oxidation.[3]

  • Inefficient Re-oxidation of OsO₄ (Upjohn Dihydroxylation): In the Upjohn method, which uses a catalytic amount of osmium tetroxide, the co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) is responsible for regenerating the OsO₄. If the NMO is of poor quality or used in insufficient amounts, the catalytic cycle will be inefficient, leading to a low yield.

  • Substrate Purity: Impurities in the starting α,β-unsaturated ketone can interfere with the dihydroxylation reaction. Ensure the precursor from Stage 1 is sufficiently pure before proceeding.

  • Reaction Conditions: Factors such as temperature, pH, and reaction time can significantly impact the yield. Optimization of these parameters is often necessary for a specific substrate.

Question 5: The purification of the final product, 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, is proving to be difficult due to its high polarity. What purification methods are recommended?

Answer: The high polarity of the diol product can make purification challenging. The following methods can be employed:

  • Column Chromatography: Silica gel column chromatography is a common method for purifying polar compounds. A polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically required.

  • Recrystallization: If a suitable solvent or solvent system can be found, recrystallization is an effective method for obtaining a highly pure product.

  • Preparative TLC or HPLC: For small-scale purifications or when other methods fail, preparative thin-layer chromatography or high-performance liquid chromatography can be used.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the two-step synthesis of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one? A1: The overall yield can vary significantly based on the optimization of each step. Yields for Claisen-Schmidt condensations involving substituted benzaldehydes can range from moderate to good (e.g., 60-85%). Dihydroxylation yields are also variable, with methods like the Upjohn dihydroxylation often providing good to high yields. A reasonable target for the overall yield after optimization would be in the range of 40-60%.

Q2: Can I use a different ketone instead of acetone in the first step? A2: Yes, other ketones can be used, which will result in a different substituent at the 2-position of the propan-1-one backbone. However, using ketones with two different enolizable α-carbons can lead to a mixture of products.

Q3: Are there any safety precautions I should be aware of? A3: Yes. Osmium tetroxide (OsO₄) is highly toxic, volatile, and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Potassium permanganate is a strong oxidant and should not be mixed with combustible materials. Always consult the Safety Data Sheets (SDS) for all reagents used.

Q4: Is it possible to perform an asymmetric dihydroxylation to obtain a specific stereoisomer of the final product? A4: Yes, the Sharpless asymmetric dihydroxylation is a well-established method for the enantioselective synthesis of vicinal diols from alkenes. This method uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand.

Data Presentation

Table 1: Comparison of Yields for Aldol Condensation of Aromatic Aldehydes with Ketones

Aromatic AldehydeKetoneBaseSolventYield (%)
4-Hydroxybenzaldehyde2,4-Dihydroxyacetophenone60% aq. NaOHEthanol60
BenzaldehydeAcetoneNaOHEthanol/Water~48
Vanillin4-Methylpentan-2-oneNaOHEthanolGood
2-HydroxyacetophenonesSubstituted BenzaldehydesBasic-22-85

Table 2: Comparison of Dihydroxylation Methods for Alkenes

MethodOxidantCo-oxidant/ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Permanganate Dihydroxylation KMnO₄Cold, basic (NaOH)Variable, can be lowInexpensiveProne to over-oxidation
Upjohn Dihydroxylation OsO₄ (catalytic)NMOGood to highHigh selectivity, catalytic OsO₄NMO can be slow
Sharpless Asymmetric Dihydroxylation OsO₄ (catalytic)K₃Fe(CN)₆, chiral ligandGood to highEnantioselectiveMore complex setup

Experimental Protocols

Stage 1: Synthesis of 1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one (Claisen-Schmidt Condensation)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve syringaldehyde (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add acetone (1.5 - 2.0 eq) followed by the dropwise addition of an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) while stirring at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Gentle heating (e.g., to 40-50 °C) may be applied to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is complete when the syringaldehyde spot has significantly diminished.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic. A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Stage 2: Synthesis of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (Upjohn Dihydroxylation)
  • Reaction Setup: In a round-bottom flask, dissolve the 1-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one (1.0 eq) from Stage 1 in a mixture of acetone and water.

  • Addition of Reagents: To this solution, add N-methylmorpholine N-oxide (NMO) (1.2 eq) followed by a catalytic amount of osmium tetroxide (e.g., 1-2 mol%).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a polar eluent system.

Visualizations

Synthesis_Workflow Syringaldehyde Syringaldehyde Aldol_Condensation Stage 1: Aldol Condensation Syringaldehyde->Aldol_Condensation Acetone Acetone Acetone->Aldol_Condensation Base Base (e.g., NaOH) Base->Aldol_Condensation Unsaturated_Ketone 1-(4-hydroxy-3,5-dimethoxyphenyl) prop-2-en-1-one Aldol_Condensation->Unsaturated_Ketone Dihydroxylation Stage 2: Dihydroxylation Unsaturated_Ketone->Dihydroxylation Final_Product 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl) propan-1-one Dihydroxylation->Final_Product Dihydroxylation_Reagents Dihydroxylation Reagents (e.g., OsO4/NMO or KMnO4) Dihydroxylation_Reagents->Dihydroxylation

Caption: Overall workflow for the synthesis.

Troubleshooting_Low_Yield Start Low Synthesis Yield Stage1 Problem in Stage 1 (Aldol Condensation)? Start->Stage1 Stage2 Problem in Stage 2 (Dihydroxylation)? Start->Stage2 Check_Base Check Base Concentration Stage1->Check_Base Yes Optimize_Temp_Time Optimize Temperature & Time Stage1->Optimize_Temp_Time Yes Monitor_TLC Monitor by TLC Stage1->Monitor_TLC Yes Excess_Aldehyde Use Excess Syringaldehyde Stage1->Excess_Aldehyde Yes Check_Oxidant Check Oxidant/Co-oxidant Quality Stage2->Check_Oxidant Yes Control_Temp Control Temperature (for KMnO4) Stage2->Control_Temp Yes Purify_Precursor Ensure Precursor Purity Stage2->Purify_Precursor Yes Optimize_Conditions Optimize Reaction Conditions Stage2->Optimize_Conditions Yes

Caption: Troubleshooting decision tree for low yield.

References

Troubleshooting poor solubility of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a polyphenolic compound. Like many polyphenols, it exhibits poor solubility in aqueous solutions due to its predominantly hydrophobic structure. It is, however, soluble in several organic solvents.

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate. For biological experiments, it is common to prepare a concentrated stock solution in DMSO.

Q3: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. Why did this happen and how can I prevent it?

A3: This phenomenon is known as "precipitation upon dilution" and is common for hydrophobic compounds. When the DMSO stock solution is added to an aqueous buffer, the compound is no longer in a favorable solvent environment and crashes out of the solution. To prevent this, you can try the following:

  • Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in your aqueous medium.

  • Use a co-solvent system: Incorporate a small percentage of a water-miscible organic solvent in your final aqueous solution.

  • Adjust the pH of your buffer: The solubility of phenolic compounds can be pH-dependent.

  • Utilize a solubility enhancer: Agents like cyclodextrins can encapsulate the hydrophobic compound, increasing its aqueous solubility.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of phenolic compounds like this compound is often pH-dependent. The presence of hydroxyl groups means that at alkaline pH, these groups can deprotonate to form more soluble phenolate salts. Conversely, at very acidic pH, the compound's solubility might also be affected. For flavonoids, a class of polyphenols, solubility has been shown to increase significantly at higher pH values.

Q5: Can temperature be used to improve the solubility of this compound?

A5: For many phenolic compounds, solubility in water increases with temperature. Gently warming the solution can aid in dissolution. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. Always verify the thermal stability of this compound before applying heat. After dissolution at a higher temperature, ensure the compound remains in solution when cooled to the experimental temperature.

Troubleshooting Guides

Problem: The compound does not dissolve in the aqueous buffer.

This guide provides a systematic approach to address the poor solubility of this compound in aqueous solutions.

Troubleshooting_Workflow start Compound fails to dissolve in aqueous buffer check_stock Is the stock solution (e.g., in DMSO) clear? start->check_stock stock_issue Stock solution has precipitate check_stock->stock_issue No precipitation_on_dilution Precipitation upon dilution into aqueous buffer check_stock->precipitation_on_dilution Yes prepare_fresh_stock Action: Warm, sonicate, or prepare a fresh, potentially more dilute stock solution. stock_issue->prepare_fresh_stock solubility_strategy Select a solubilization strategy precipitation_on_dilution->solubility_strategy co_solvent Use Co-solvent solubility_strategy->co_solvent Option 1 ph_adjustment Adjust pH solubility_strategy->ph_adjustment Option 2 cyclodextrin Use Cyclodextrin solubility_strategy->cyclodextrin Option 3 temperature Increase Temperature solubility_strategy->temperature Option 4 co_solvent_protocol Follow Co-solvent Protocol: - Prepare stock in DMSO/Ethanol - Add stock to buffer with vortexing - Keep final co-solvent % low co_solvent->co_solvent_protocol ph_protocol Follow pH Protocol: - Test solubility in a range of pH buffers - Use alkaline pH to form soluble salts ph_adjustment->ph_protocol cyclodextrin_protocol Follow Cyclodextrin Protocol: - Prepare cyclodextrin solution - Add compound and stir to form complex cyclodextrin->cyclodextrin_protocol temperature_protocol Follow Temperature Protocol: - Gently warm solution (e.g., 37°C) - Check for degradation - Ensure stability upon cooling temperature->temperature_protocol dissolved Compound Dissolved co_solvent_protocol->dissolved ph_protocol->dissolved cyclodextrin_protocol->dissolved temperature_protocol->dissolved not_dissolved Still not dissolved? Consider formulation strategies (e.g., nanosuspension) dissolved->not_dissolved If not successful

Caption: Troubleshooting workflow for poor aqueous solubility.

Data Presentation: Illustrative Solubility Data

The following tables provide illustrative quantitative data on the solubility of this compound under various conditions. This data is based on the known behavior of structurally similar polyphenolic compounds and should be used as a guide for experimental design.

Table 1: Solubility in Co-solvent Systems at 25°C

Co-solventConcentration in Water (v/v)Estimated Solubility (µg/mL)
None0%< 1
DMSO1%15
DMSO5%80
Ethanol5%50
Ethanol10%120
PEG 40010%150

Table 2: pH-Dependent Solubility at 25°C

pHEstimated Solubility (µg/mL)
4.0< 1
6.02
7.45
8.025
9.0100

Table 3: Effect of Temperature on Aqueous Solubility

Temperature (°C)Estimated Solubility in Water (µg/mL)
4< 0.5
25< 1
375

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol details how to determine the equilibrium solubility of this compound in a given aqueous buffer.

Materials:

  • This compound (powder)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microcentrifuge tubes (1.5 mL)

  • Orbital shaker or rotator

  • Microcentrifuge

  • Syringe filters (0.22 µm, low protein binding)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to a microcentrifuge tube.

  • Add 1 mL of the aqueous buffer to the tube.

  • Seal the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the tube at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Solubilization using a Co-solvent System

This protocol describes how to prepare a solution of this compound in an aqueous buffer using a co-solvent.

Materials:

  • This compound (powder)

  • High-purity DMSO or Ethanol

  • Aqueous buffer

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution:

    • Weigh a precise amount of the compound into a sterile glass vial.

    • Add the required volume of DMSO or ethanol to achieve a high concentration stock solution (e.g., 10 mg/mL).

    • Vortex vigorously until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Dilution into Aqueous Buffer:

    • While vortexing the aqueous buffer, slowly add the required volume of the stock solution to achieve the desired final concentration.

    • Ensure the final concentration of the co-solvent is as low as possible (ideally ≤1% v/v) to minimize potential biological effects.

    • Visually inspect the solution for any signs of precipitation.

Protocol 3: pH-Dependent Solubility Profiling

This protocol outlines the steps to determine the optimal pH for dissolving this compound.

Materials:

  • This compound (powder)

  • A series of buffers with a range of pH values (e.g., pH 4, 6, 7.4, 8, 9)

  • Equipment as listed in Protocol 1

Procedure:

  • Follow the steps outlined in the Shake-Flask Method (Protocol 1) for each buffer of a different pH.

  • After quantifying the concentration of the dissolved compound in each buffer, plot the solubility as a function of pH to identify the optimal pH range for dissolution.

Protocol 4: Solubilization using Cyclodextrins

This protocol details the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the aqueous solubility of the compound.

Materials:

  • This compound (powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in the aqueous buffer to a desired concentration (e.g., 10% w/v).

  • Complexation:

    • Slowly add the powdered compound to the stirring HP-β-CD solution.

    • Continue stirring at room temperature for 1-24 hours to allow for the formation of the inclusion complex.

  • Clarification: After the stirring period, centrifuge the solution to pellet any un-complexed compound.

  • Quantification: Determine the concentration of the solubilized compound in the supernatant.

Visualization of Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_solubilization Solubilization Method cluster_analysis Analysis weigh_compound Weigh Compound add_compound Add Compound to Solvent weigh_compound->add_compound prepare_solvent Prepare Aqueous Buffer (and co-solvent/cyclodextrin if needed) prepare_solvent->add_compound mix Mix (Vortex/Stir/Sonicate) add_compound->mix incubate Incubate (if necessary) mix->incubate separate Centrifuge/Filter incubate->separate quantify Quantify Concentration (HPLC/UV-Vis) separate->quantify

Caption: General experimental workflow for solubility testing.

Preventing oxidative degradation of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidative degradation of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one during storage?

A1: The primary cause of degradation for this compound is oxidation. Its structure contains a substituted catechol-like moiety (a 4-hydroxy-3,5-dimethoxyphenyl group) which is susceptible to oxidation, especially when exposed to oxygen, light, and elevated temperatures. The hydroxyl group on the phenyl ring is a key site for oxidative reactions.

Q2: What are the visible signs of degradation?

A2: Visual indicators of degradation can include a change in the color of the solid material or solution, often turning yellow or brown. The formation of precipitates or a decrease in clarity of a solution can also signify degradation.

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures accelerate the rate of oxidative degradation. For optimal stability, it is recommended to store the compound at low temperatures, such as refrigeration (2-8 °C) or frozen (-20 °C or below).

Q4: Is the compound sensitive to light?

A4: Yes, phenolic compounds are often sensitive to light. Exposure to UV or visible light can provide the energy to initiate and propagate oxidative reactions. Therefore, it is crucial to store the compound in light-resistant containers (e.g., amber vials) and in the dark.

Q5: What is the role of oxygen in the degradation process?

A5: Oxygen is a key reactant in the oxidative degradation of phenolic compounds. The presence of atmospheric oxygen can lead to the formation of reactive oxygen species (ROS) that attack the molecule, leading to the formation of quinones and other degradation products. To minimize this, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q6: Can the pH of a solution affect the stability of the compound?

A6: Yes, the pH of a solution can significantly influence the rate of degradation. Generally, phenolic compounds are more susceptible to oxidation at higher (alkaline) pH values. It is advisable to maintain solutions at a neutral or slightly acidic pH for better stability.

Troubleshooting Guides

Issue 1: Discoloration of the solid compound or solution over time.
  • Potential Cause: Oxidative degradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored at the recommended low temperature, protected from light, and in a tightly sealed container to minimize oxygen exposure.

    • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon before sealing.

    • Solvent Purity: If in solution, ensure the solvent is of high purity and de-gassed to remove dissolved oxygen.

    • Antioxidants: Consider the addition of a suitable antioxidant to the solution, such as butylated hydroxytoluene (BHT) or ascorbic acid, after confirming compatibility.

Issue 2: Appearance of unknown peaks in HPLC analysis.
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to accelerate degradation.

    • LC-MS Analysis: Analyze the degraded samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products and propose their structures.

    • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from its degradation products.

Quantitative Data Summary

The following table provides hypothetical data from a forced degradation study to illustrate the stability profile of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one under various stress conditions.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl24 hours60 °C< 5%Minor hydrolysis products
0.1 M NaOH24 hours60 °C25%Quinone-type structures, polymerized products
3% H₂O₂24 hours25 °C40%Oxidized quinones, ring-opened products
Thermal48 hours80 °C15%Oxidative and thermal decomposition products
Photolytic (UV/Vis)7 days25 °C20%Photo-oxidized products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one under stress conditions.

Materials:

  • 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial containing the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber for 7 days.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method. Use LC-MS to identify the major degradation products.

Visualizations

degradation_pathway compound 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one intermediate Phenoxyl Radical Intermediate compound->intermediate Oxidation (Loss of H+) quinone Ortho-quinone Derivative intermediate->quinone Further Oxidation polymer Polymerized Products quinone->polymer Polymerization ring_opened Ring-Opened Products quinone->ring_opened Oxidative Cleavage

Caption: Hypothetical oxidative degradation pathway.

experimental_workflow start Start: Compound Storage Issue check_storage Verify Storage Conditions (Temp, Light, Oxygen) start->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If degradation persists optimize_storage Optimize Storage Conditions (Inert gas, Antioxidants) check_storage->optimize_storage hplc_analysis Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis lcms_analysis LC-MS for Degradant ID hplc_analysis->lcms_analysis If unknown peaks present lcms_analysis->optimize_storage end End: Stable Storage Achieved optimize_storage->end

Caption: Troubleshooting workflow for storage stability.

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Plant-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common challenges related to matrix effects in the LC-MS/MS analysis of plant-derived compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of plant-derived compounds?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For plant-derived samples, this includes a complex mixture of compounds such as pigments, lipids, proteins, salts, and sugars.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.

Q2: My analyte signal is significantly lower in my plant extract compared to the pure standard. How can I confirm this is due to matrix effects?

A2: A common indicator of matrix effects is a discrepancy in signal response between a standard in a pure solvent and a standard in the sample matrix. To qualitatively assess and confirm matrix effects, the post-column infusion technique is highly effective. This method helps to identify the regions in your chromatogram where co-eluting matrix components are causing ion suppression or enhancement. A quantitative assessment can be performed using the post-extraction spiking method, which involves comparing the analyte's response in a blank matrix extract spiked after extraction to its response in a neat solvent.

Q3: What are the most common sources of matrix effects in plant samples?

A3: Plant matrices are notoriously complex. Some of the most common sources of interference include:

  • Phospholipids: These are major components of plant cell membranes and are a primary cause of ion suppression in LC-MS/MS analysis.

  • Pigments: Compounds like chlorophyll can co-extract with analytes and interfere with the analysis.

  • Phenolic Compounds: Plants are rich in a wide variety of phenolic compounds that can co-elute with analytes of interest.

  • Sugars and Organic Acids: These polar compounds are abundant in plant extracts and can contribute to matrix effects.

  • Salts and Other Endogenous Components: These can alter the ionization efficiency of the target analyte.

Q4: What are the primary strategies to reduce or eliminate matrix effects?

A4: There are several strategies that can be employed, often in combination, to mitigate matrix effects:

  • Effective Sample Preparation: The goal is to remove as many interfering components as possible while efficiently extracting the analyte.

  • Chromatographic Separation: Optimizing the LC method can separate the analyte from interfering matrix components.

  • Dilution: A simple approach is to dilute the sample, which can be effective if the analyte concentration is high enough for sensitive detection.

  • Correction using Internal Standards: This is a widely used technique to compensate for matrix effects.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract to mimic the matrix effects seen in the samples.

Troubleshooting Guide

Issue 1: Significant Ion Suppression Observed

If you are experiencing a consistent and significant drop in your analyte's signal intensity in plant matrix samples, consider the following troubleshooting steps.

IonSuppression_Workflow start Start: Significant Ion Suppression Detected sample_prep Step 1: Optimize Sample Preparation start->sample_prep chromatography Step 2: Improve Chromatographic Separation sample_prep->chromatography If suppression persists compensation Step 3: Implement Compensation Strategy chromatography->compensation If co-elution is unavoidable end End: Matrix Effect Mitigated compensation->end

Caption: A logical workflow for addressing ion suppression issues.

Step 1: Re-evaluate and Optimize Sample Preparation

The most effective way to combat matrix effects is to remove interfering compounds before they enter the LC-MS/MS system.

  • Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples. Consider using mixed-mode SPE cartridges (combining reversed-phase and ion-exchange mechanisms) as they have been shown to produce the cleanest extracts.

  • Liquid-Liquid Extraction (LLE): LLE can be effective, but analyte recovery, especially for polar compounds, may be low. Double LLE can improve selectivity by first removing hydrophobic interferences with a non-polar solvent, followed by extraction of the analyte with a moderately non-polar solvent.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is commonly used for pesticide residue analysis in food and can be adapted for other plant compounds.

  • Protein Precipitation (PPT): While a simple method, it is often the least effective at removing matrix components and can lead to significant matrix effects.

Comparison of Sample Preparation Techniques

TechniqueEffectiveness in Reducing Matrix EffectsAnalyte RecoverySelectivity
Mixed-Mode SPE HighGood to HighHigh
Reversed-Phase SPE Moderate to HighGood to HighModerate to High
Liquid-Liquid Extraction (LLE) Moderate to HighLow to High (analyte dependent)Moderate
QuEChERS ModerateGoodModerate
Protein Precipitation (PPT) LowHighLow

Step 2: Enhance Chromatographic Resolution

If sample preparation alone is insufficient, optimizing the chromatographic conditions can help separate your analyte from co-eluting interferences.

  • Use UPLC/UHPLC: Ultra-high-performance liquid chromatography provides better resolution and narrower peaks, which can significantly reduce matrix effects compared to traditional HPLC.

  • Modify the Gradient: A shallower gradient can improve the separation between the analyte and closely eluting matrix components.

  • Change Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention of basic or acidic analytes relative to interfering compounds like phospholipids.

  • Test Different Column Chemistries: Switching to a different stationary phase (e.g., from C18 to Phenyl-Hexyl) can change the selectivity of the separation.

Step 3: Employ a Compensation Strategy

When matrix effects cannot be eliminated, they must be compensated for to ensure accurate quantification.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. However, it's important to verify that the SIL-IS and the analyte have the same retention time, as even slight differences can lead to varied matrix effects.

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that has undergone the same extraction procedure as your samples. This method can be very effective but requires a consistent source of blank matrix.

  • Standard Addition: In this method, known amounts of the analyte are added to the sample itself to create a calibration curve within each sample. This is very effective but can be laborious and time-consuming.

Issue 2: Poor Reproducibility and Inaccurate Quantification

Inconsistent results across different samples or batches can often be traced back to variable matrix effects.

Reproducibility_Improvement start Start: Poor Reproducibility assess_variability Assess Matrix Variability start->assess_variability use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) assess_variability->use_sil_is High Variability matrix_match Use Matrix-Matched Calibration assess_variability->matrix_match Moderate Variability robust_cleanup Develop a More Robust Sample Cleanup assess_variability->robust_cleanup Low Variability, but still present end End: Improved Reproducibility and Accuracy use_sil_is->end matrix_match->end robust_cleanup->end

Caption: Decision-making process for enhancing analytical reproducibility.

Solutions:

  • Assess Matrix Variability: The composition of plant matrices can vary significantly even within the same species depending on factors like cultivar, growing conditions, and harvest time. It is crucial to evaluate the matrix effect across multiple batches of your sample matrix.

  • Implement SIL-IS: The use of stable isotope-labeled internal standards is highly recommended to improve the reproducibility of measurements across different dilutions and sample lots, as they effectively correct for variations in matrix effects.

  • Consistent Sample Preparation: Ensure that your sample preparation protocol is highly consistent and reproducible. Any variation in the cleanup process will lead to different levels of matrix components in the final extract.

  • Matrix-Matched Standards for Different Cultivars: If you are working with different cultivars of the same plant, be aware that they may exhibit different matrix effects. It may be necessary to prepare matrix-matched standards for each cultivar.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-piece connector

  • Standard solution of the analyte

  • Blank matrix extract (prepared using your standard sample preparation method)

Procedure:

  • System Setup:

    • Connect the LC column outlet to one port of the T-piece.

    • Connect a syringe pump containing the analyte standard solution to the second port of the T-piece.

    • Connect the third port of the T-piece to the mass spectrometer's ion source.

  • Infusion: Begin a constant, low-flow infusion of the analyte standard solution into the MS via the syringe pump. This should produce a stable signal for your analyte.

  • Injection: Inject the blank matrix extract onto the LC column.

  • Data Acquisition: Acquire data for the entire chromatographic run.

  • Data Analysis: Observe the analyte's signal baseline. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively, caused by co-eluting matrix components.

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking

Objective: To quantify the extent of ion suppression or enhancement.

Procedure:

  • Prepare three sets of samples:

    • Set A: Analyte standard prepared in a neat (pure) solvent.

    • Set B: Blank plant extract (after the full extraction and cleanup procedure) spiked with the analyte standard at the same concentration as Set A.

    • Set C (for Recovery): Blank plant matrix spiked with the analyte standard before the extraction procedure.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Effect (%ME):

      • %ME = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • Values between 80% and 120% are often considered acceptable, but this can be method-dependent.

    • Recovery (%RE):

      • %RE = (Peak Area in Set C / Peak Area in Set B) * 100

This quantitative data will help you understand the severity of the matrix effect and the efficiency of your extraction procedure.

References

Resolving ambiguous NMR peak assignments for 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR peak assignments for 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of this compound overlapping?

A1: Signal overlap in the aromatic region is common for polyphenolic compounds like this compound. This is due to the similar electronic environments of the protons on the two aromatic rings, leading to close chemical shifts.[1][2] The substitution pattern can result in complex splitting patterns that are difficult to resolve in a one-dimensional spectrum.

Q2: I am unsure about the assignment of the hydroxyl (-OH) proton signals. How can I confirm them?

A2: The chemical shifts of hydroxyl protons are often variable and can appear as broad singlets. To definitively identify them, you can perform a deuterium exchange experiment.[3] Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The hydroxyl proton signals will either disappear or significantly decrease in intensity due to the exchange of protons with deuterium.[3]

Q3: The methylene (-CH₂-) and methyl (-CH₃) protons of the propiophenone chain are showing unusual splitting patterns. What could be the cause?

A3: Typically, the -CH₂- protons will appear as a quartet and the -CH₃- protons as a triplet. Deviations from this pattern could be due to restricted rotation around the single bonds, leading to magnetic non-equivalence of the methylene protons. This can result in a more complex multiplet. Another possibility is the presence of chiral centers, either in the molecule itself or from impurities, which can also lead to more complex splitting.

Q4: How can I distinguish between the two methoxy (-OCH₃) group signals?

A4: The two methoxy groups are in different chemical environments and should have distinct chemical shifts. However, if they are very close, assigning them can be challenging. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective way to assign these signals.[4] The HMBC spectrum will show correlations between the methoxy protons and the carbon atoms that are two or three bonds away. This allows you to unambiguously link each methoxy group to its corresponding position on the aromatic ring.

Troubleshooting Guides

Issue 1: Overlapping Aromatic Signals

Solution: Employ two-dimensional (2D) NMR techniques to resolve overlapping peaks and establish connectivity.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through three bonds). It will help to trace the proton networks within each aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. This is useful for assigning the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two and three bonds. This is crucial for connecting different fragments of the molecule, for example, linking the propiophenone chain to the A-ring and identifying the positions of the substituents.

Issue 2: Ambiguous Hydroxyl and Methoxy Proton Assignments

Solution: Use a combination of chemical exchange and 2D NMR.

  • D₂O Exchange: As mentioned in the FAQs, this will identify the hydroxyl protons.

  • HMBC: This experiment will show a three-bond correlation from the methoxy protons to the aromatic carbon they are attached to, confirming their position.

Issue 3: Broad or Distorted Peaks

Solution: Peak broadening can be caused by several factors.

  • Sample Concentration: If the sample is too concentrated, the solution viscosity can increase, leading to broader peaks. Try diluting the sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant broadening. If suspected, filtering the sample through a small plug of celite or silica gel may help.

  • Solvent: Ensure you are using a high-quality deuterated solvent. The presence of residual water can also affect the appearance of labile proton signals.

Data Presentation

Position¹H Chemical Shift (δ, ppm)¹H Multiplicity & Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)HMBC Correlations (¹H → ¹³C)
1--C-1-
2δH-2d, J = x.xC-2C-3, C-4, C-6
3--C-3-
4'--C-4'-
5δH-5d, J = x.xC-5C-1, C-3, C-4
6δH-6dd, J = x.x, y.yC-6C-2, C-4
1'--C-1'-
2'δH-2'sC-2'C-1', C-3', C-4', C-6'
3'--C-3'-
5'--C-5'-
6'δH-6'sC-6'C-1', C-2', C-4', C-5'
C=O--C=O-
α-CH₂δH-αq, J = z.zC-αC=O, C-β, C-1'
β-CH₃δH-βt, J = z.zC-βC-α, C=O
3'-OCH₃δH-OCH₃sC-OCH₃C-3'
5'-OCH₃δH-OCH₃sC-OCH₃C-5'
2-OHδH-OHbr s--
3-OHδH-OHbr s--
4'-OHδH-OHbr s--

Note: This table is a template. The actual chemical shifts, multiplicities, and correlations would need to be determined from experimental data.

Experimental Protocols

Protocol 1: D₂O Exchange for Hydroxyl Proton Identification
  • Initial Spectrum: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Acquire a standard ¹H NMR spectrum.

  • D₂O Addition: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube and shake gently for about 30 seconds to ensure thorough mixing.

  • Final Spectrum: Re-acquire the ¹H NMR spectrum. Compare this spectrum to the initial one to identify the signals that have disappeared or diminished.

Protocol 2: 2D NMR Data Acquisition (General)
  • Sample Preparation: Prepare a relatively concentrated sample of this compound (15-20 mg) in 0.5-0.6 mL of a deuterated solvent to ensure a good signal-to-noise ratio, especially for ¹³C-based experiments.

  • 1D Spectra: Acquire standard high-resolution ¹H and ¹³C{¹H} NMR spectra.

  • COSY: Set up a standard gradient-enhanced COSY (gCOSY) experiment. The spectral width should encompass all proton signals.

  • HSQC: Run a standard gradient-enhanced HSQC experiment. The ¹H dimension spectral width should cover the proton signals, and the ¹³C dimension should cover the expected range for carbon signals (approximately 0-220 ppm).

  • HMBC: Set up a gradient-enhanced HMBC experiment. This experiment should be optimized for a long-range coupling constant of around 8 Hz, which is typical for two- and three-bond couplings in aromatic systems.

Visualizations

experimental_workflow cluster_1d 1D NMR Analysis cluster_troubleshooting Troubleshooting Ambiguity cluster_2d 2D NMR Resolution cluster_final Final Assignment H1_NMR Acquire ¹H NMR Overlap Peak Overlap / Ambiguous Assignment H1_NMR->Overlap C13_NMR Acquire ¹³C NMR C13_NMR->Overlap COSY COSY (H-H Connectivity) Overlap->COSY HSQC HSQC (Direct C-H Correlation) Overlap->HSQC HMBC HMBC (Long-Range C-H Correlation) Overlap->HMBC Assignment Unambiguous Peak Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment

Caption: Workflow for resolving ambiguous NMR peak assignments.

hydroxyl_identification Start ¹H NMR Spectrum Shows Broad/Ambiguous Peaks Add_D2O Add 1 drop of D₂O to sample Start->Add_D2O Reacquire Re-acquire ¹H NMR Spectrum Add_D2O->Reacquire Observe Observe Disappearance/ Broadening of Peaks Reacquire->Observe Confirm Peaks Confirmed as -OH Protons Observe->Confirm

Caption: D₂O exchange workflow for hydroxyl proton identification.

References

Technical Support Center: Enhancing the Stability of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one for Long-Term Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in long-term bioassays.

Frequently Asked Questions (FAQs)

Q1: My solution of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is changing color. What is happening and can I still use it?

A1: The color change, typically to a yellowish or brownish hue, is a strong indicator of oxidation and degradation of the compound. Phenolic compounds, especially those with a catechol-like structure such as this one, are susceptible to oxidation in the presence of oxygen, light, and at higher pH. This process leads to the formation of quinone-type structures and other degradation products, which can alter the biological activity of your compound and may even be cytotoxic. It is strongly recommended to prepare fresh solutions and not to use discolored solutions for your bioassays to ensure reproducible and accurate results.

Q2: What are the primary factors that affect the stability of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in my experiments?

A2: The stability of this compound is primarily influenced by:

  • pH: Phenolic compounds are generally more stable in acidic conditions and degrade faster at neutral or alkaline pH.

  • Oxygen: The presence of dissolved oxygen in your solvents and culture media is a major driver of oxidation.

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Light: Exposure to light, especially UV, can promote photolytic degradation.

  • Metal Ions: Trace metal ions can catalyze oxidative degradation.

Q3: How should I prepare and store stock solutions of this compound to maximize its stability?

A3: To maximize stability, stock solutions should be prepared under the following conditions:

  • Solvent: Use a high-purity, deoxygenated solvent. A slightly acidic buffer (pH 4-6) can be beneficial if compatible with your experimental design.

  • Inert Atmosphere: Prepare the solution under an inert gas atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Concentration: Prepare a concentrated stock solution to minimize the volume added to your assay, thereby reducing the introduction of potentially destabilizing factors.

  • Storage: Store stock solutions in amber vials to protect from light, at -20°C or -80°C, and under an inert gas headspace.

Q4: Can I add antioxidants to my cell culture medium to protect the compound?

A4: Yes, adding antioxidants can be an effective strategy. Ascorbic acid (Vitamin C) or N-acetylcysteine (NAC) are commonly used in cell culture to mitigate oxidative stress and can help protect your compound from degradation. However, it is crucial to first perform control experiments to ensure that the antioxidant itself does not interfere with your bioassay or have unintended effects on your cells.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible bioassay results. Degradation of the compound during the experiment.Prepare fresh solutions immediately before each experiment. Minimize the time the compound is in the culture medium before analysis. Consider performing a time-course experiment to assess the compound's stability in your specific assay conditions.
Loss of biological activity over the course of a long-term assay. The compound is degrading in the cell culture medium over time.Replenish the cell culture medium with freshly prepared compound at regular intervals. The frequency of media changes will depend on the stability of the compound in your specific system.
Unexpected cytotoxicity observed in control wells with the compound. Formation of cytotoxic degradation products.Prepare solutions fresh and under an inert atmosphere. Use deoxygenated, high-purity solvents and media. Protect solutions from light.
Precipitate forms in the stock solution upon storage. Polymerization of oxidation products or low solubility at storage temperature.Ensure the compound is fully dissolved before storage. If solubility is an issue, consider a different solvent or preparing a slightly less concentrated stock solution. If polymerization is suspected, discard the solution and prepare a fresh one using the recommended handling procedures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At various time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the remaining parent compound and detect degradation products.

Protocol 2: Stability Assessment in Cell Culture Medium

This protocol assesses the stability of the compound under typical long-term bioassay conditions.

1. Preparation of Test Solution:

  • Spike a known concentration of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one into your cell culture medium (e.g., DMEM with 10% FBS).

2. Incubation:

  • Incubate the medium in a cell culture incubator (37°C, 5% CO₂) in both the presence and absence of cells.

3. Sample Collection:

  • Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

4. Sample Preparation:

  • Precipitate proteins from the collected media samples (e.g., by adding an equal volume of cold acetonitrile).

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

5. Analysis:

  • Analyze the supernatant using a validated LC-MS method to quantify the concentration of the parent compound over time.

  • Calculate the degradation rate and half-life of the compound in the cell culture medium.

Data Presentation

While specific quantitative data for the degradation of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is not extensively available in the literature, studies on structurally similar syringyl compounds provide insights into their degradation kinetics under oxidative conditions.[1][2][3] The following table summarizes the expected stability trends based on the behavior of related phenolic compounds.

Condition Parameter Expected Stability Trend Rationale
pH pH 4-6More StablePhenolic hydroxyl groups are less prone to deprotonation and subsequent oxidation at acidic pH.
pH 7.4 (Physiological)Moderately StableNeutral pH can facilitate oxidation, especially in the presence of oxygen.
pH > 8Less StableAlkaline conditions promote the deprotonation of phenolic hydroxyl groups, making the compound highly susceptible to rapid oxidation.
Temperature 4°CMore StableLower temperatures slow down the rate of chemical reactions, including degradation.
Room Temperature (25°C)Moderately StableDegradation rate increases compared to refrigerated conditions.
37°C (Incubator)Less StableBody temperature further accelerates the degradation process.
Atmosphere Inert (Nitrogen/Argon)More StableThe absence of oxygen significantly reduces oxidative degradation.
Ambient AirLess StableExposure to atmospheric oxygen promotes oxidation.
Light DarkMore StableProtects against photolytic degradation pathways.
Ambient Light/UVLess StableLight exposure can provide the energy to initiate and propagate degradation reactions.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Modulation

Compounds with a syringyl moiety have been shown to modulate inflammatory signaling pathways, primarily by inhibiting the NF-κB pathway and modulating MAPK signaling cascades.[4][5]

NFkB_Pathway cluster_cytoplasm Cytoplasm Compound 2,3-Dihydroxy-1-(4-hydroxy- 3,5-dimethoxyphenyl)propan-1-one IKK IKK Complex Compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription

Caption: Inhibition of the NF-κB signaling pathway.

MAPK_Pathway Compound 2,3-Dihydroxy-1-(4-hydroxy- 3,5-dimethoxyphenyl)propan-1-one p38 p38 MAPK Compound->p38 Modulation ERK ERK Compound->ERK Modulation JNK JNK Compound->JNK Modulation Stress Cellular Stress Stress->p38 Stress->ERK Stress->JNK Downstream Downstream Targets (e.g., AP-1, c-Jun) p38->Downstream ERK->Downstream JNK->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Caption: Modulation of the MAPK signaling pathway.

Experimental Workflow for Stability Assessment

Stability_Workflow Start Start: Prepare Stock Solution Spike Spike Compound into Cell Culture Medium Start->Spike Incubate Incubate at 37°C, 5% CO₂ Spike->Incubate Sample Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48, 72h) Incubate->Sample Prepare Protein Precipitation & Supernatant Collection Sample->Prepare Analyze LC-MS Analysis for Compound Quantification Prepare->Analyze Calculate Calculate Degradation Rate and Half-Life Analyze->Calculate End End: Stability Profile Calculate->End

References

Technical Support Center: High-Purity Isolation of CAS 33900-74-2 via Flash Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining flash chromatography protocols for the high-purity isolation of CAS 33900-74-2.

Troubleshooting Guide

This guide addresses common issues encountered during the flash chromatography purification of polar compounds like CAS 33900-74-2.

Problem: Poor Separation of Target Compound from Impurities

Possible Cause Recommended Solution Citation
Inappropriate Solvent System The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in long retention times and band broadening. Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.35 for the target compound.[1][2]
Co-eluting Impurities The chosen solvent system may not have sufficient selectivity to resolve the target compound from impurities with similar polarities.[3]
Try a different solvent system. For example, if using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system.[3]
Employ a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity. This can help to separate compounds with close Rf values.[3]
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity.
Reduce the amount of crude material loaded. A general guideline is a silica gel to compound ratio of 30-50:1 for easy separations and up to 120:1 for difficult separations.
Improper Column Packing Air bubbles or channels in the silica bed can lead to uneven flow and poor separation.
Ensure the silica gel is properly slurried and packed to create a homogenous bed. Gently tap the column during packing to remove air bubbles.

Problem: Target Compound Does Not Elute or Elutes Very Slowly

Possible Cause Recommended Solution Citation
Solvent Polarity is Too Low The eluent is not strong enough to move the polar compound through the silica gel.
Gradually increase the percentage of the polar solvent in your mobile phase. For very polar compounds, consider using a more aggressive solvent system, such as dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution.
Compound Instability on Silica The compound may be degrading on the acidic silica gel.
Test for compound stability on a TLC plate by spotting the compound and letting it sit for a period before eluting. If degradation occurs, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina or a bonded silica.
Compound is Insoluble in the Mobile Phase The compound may have precipitated at the top of the column.
Ensure the compound is soluble in the initial mobile phase. If not, consider a "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being added to the column.

Problem: Tailing of the Target Compound Peak

Possible Cause Recommended Solution Citation
Strong Interaction with Silica Polar functional groups on the target molecule can interact strongly with the acidic silanol groups on the silica surface.
Add a small amount of a modifier to the mobile phase to reduce these interactions. For basic compounds, adding a small percentage of triethylamine (0.1-1%) can improve peak shape. For acidic compounds, a small amount of acetic or formic acid may help.
Sample Overloading Exceeding the column's capacity can lead to tailing.
Reduce the sample load.

Frequently Asked Questions (FAQs)

Q1: How do I select the initial solvent system for the purification of CAS 33900-74-2?

A1: The best starting point is to perform TLC analysis with a variety of solvent systems of differing polarities. A good mobile phase for flash chromatography will give your target compound an Rf value between 0.2 and 0.35 on a TLC plate. For moderately polar compounds, a good starting point is a mixture of ethyl acetate and hexane. For more polar compounds, you might need to use systems like dichloromethane/methanol.

Q2: What is "dry loading" and when should I use it?

A2: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or another inert support) before loading it onto the column. This is particularly useful when your compound is not very soluble in the initial mobile phase. To do this, dissolve your crude sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder, which is then added to the top of the column.

Q3: My compound is very polar and remains at the baseline on the TLC plate even with 100% ethyl acetate. What should I do?

A3: For very polar compounds, you may need to use a more polar mobile phase. Consider adding methanol to your ethyl acetate or dichloromethane. In some cases, a reversed-phase flash chromatography approach or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable. HILIC uses a polar stationary phase (like amine-bonded silica) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.

Q4: Can I use a gradient elution for my purification?

A4: Yes, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is an excellent technique for separating complex mixtures, especially when compounds have very different polarities. This can help to elute strongly retained compounds more quickly and can improve the resolution of closely eluting compounds.

Experimental Protocols

General Protocol for Flash Chromatography of CAS 33900-74-2
  • Solvent System Selection:

    • Using TLC, identify a solvent system where the target compound (CAS 33900-74-2) has an Rf value of approximately 0.2-0.35.

    • Test several solvent systems of varying polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).

  • Column Packing:

    • Select an appropriate sized flash column based on the amount of crude sample.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow the silica to settle, gently tapping to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • If using a gradient, gradually increase the percentage of the more polar solvent.

    • Collect fractions and monitor the elution of the compounds using TLC or a UV detector.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Polarity of CompoundRecommended Starting Solvent System
Moderately Polar10-50% Ethyl Acetate/Hexane
Polar100% Ethyl Acetate or 5% Methanol/Dichloromethane
Very Polar10-20% Methanol/Dichloromethane with 0.5% Ammonium Hydroxide
Table 2: General Guidelines for Flash Column Parameters
ParameterGuidelineCitation
Silica Gel to Sample Ratio 30:1 to 100:1 by weight
Typical Eluent Volume 200 to 1000 mL per 1g of sample
Gas Pressure (for air-pushed columns) 1-4 psi

Visualizations

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Rf ~0.2-0.35) Solvent 2. Select Solvent System TLC->Solvent Column 3. Pack Column Solvent->Column Sample 4. Prepare & Load Sample Column->Sample Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Sample->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions (TLC/UV) Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Analyze 10. Purity Analysis (NMR, HPLC) Evaporate->Analyze

Caption: A typical workflow for flash chromatography purification.

Troubleshooting_Poor_Separation cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Poor Separation Cause1 Inappropriate Solvent System Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Improper Column Packing Problem->Cause3 Cause4 Co-eluting Impurities Problem->Cause4 Sol1 Re-optimize Solvent System via TLC Cause1->Sol1 Sol2 Reduce Sample Load Cause2->Sol2 Sol3 Repack Column Carefully Cause3->Sol3 Sol4 Try Gradient Elution or Different Solvent System Cause4->Sol4

References

Minimizing byproduct formation in the hydroxymethylation of 1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize byproduct formation during the hydroxymethylation of 1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one (acetosyringone).

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction involved in the hydroxymethylation of acetosyringone?

The reaction is a base-catalyzed electrophilic aromatic substitution, often referred to as the Lederer-Manasse reaction.[1] Under basic conditions, the phenolic hydroxyl group of acetosyringone is deprotonated to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of formaldehyde, adding a hydroxymethyl (-CH₂OH) group to the aromatic ring, primarily at the positions ortho to the hydroxyl group.

Q2: I am observing significant amounts of higher molecular weight, often insoluble, byproducts. What are they and how can I prevent their formation?

These byproducts are typically phenolic resins or polymers.[2] They form when the desired hydroxymethylated product reacts further with other acetosyringone molecules. This is a common issue in phenol-formaldehyde chemistry.[1][2]

To minimize polymerization:

  • Control Stoichiometry: Use a precise molar ratio of acetosyringone to formaldehyde, typically not exceeding 1:1. A large excess of formaldehyde drives the reaction towards multiple additions and polymerization.

  • Lower Reaction Temperature: High temperatures accelerate polymerization. Maintain a consistent and moderate temperature (e.g., 40-60°C), and monitor for any exothermic behavior.

  • Reduce Reaction Time: Monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC). Quench the reaction as soon as a significant amount of the desired mono-hydroxymethylated product has formed, before it can proceed to form polymers.

  • Control pH: While basic conditions are necessary, an excessively high pH (e.g., >11) can aggressively promote polymerization.[3]

Q3: My TLC plate shows multiple spots close to each other, indicating several different products. How can I improve the selectivity for the mono-hydroxymethylated product?

The formation of multiple products is generally due to di-hydroxymethylation (the addition of two -CH₂OH groups). Because acetosyringone has two reactive ortho positions, this is a common side reaction.

To improve selectivity:

  • Limit Formaldehyde: This is the most critical factor. Use a molar ratio of acetosyringone to formaldehyde of 1:1 or even slightly less (e.g., 1:0.9).

  • Slow Reagent Addition: Instead of adding all the formaldehyde at once, add it dropwise over a period. This keeps the instantaneous concentration of formaldehyde low, statistically favoring mono-addition over di-addition.

  • Maintain Lower Temperatures: Lower reaction temperatures can provide better kinetic control, favoring the initial mono-hydroxymethylation over subsequent additions.

Q4: The reaction is very slow or is not proceeding to completion, with a lot of unreacted acetosyringone remaining. What are the likely causes?

Low conversion can stem from several issues in the reaction setup.

  • Insufficient Base: The reaction requires a basic catalyst (like NaOH or KOH) to generate the reactive phenoxide ion. Ensure the pH is sufficiently alkaline (typically in the 9-10.5 range) for the reaction to proceed.

  • Low Temperature: While high temperatures can cause byproduct formation, a temperature that is too low may not provide enough energy to overcome the activation barrier of the reaction. A moderate temperature range of 40-60°C is often a good starting point.

  • Formaldehyde Degradation: Formaldehyde solutions can degrade over time. Ensure you are using a fresh, properly stored source of formaldehyde. In strongly basic solutions, formaldehyde can also be consumed by the Cannizzaro reaction, where it disproportionates into methanol and formic acid.

Troubleshooting Guide

The following table summarizes common issues, their probable causes, and suggested solutions to optimize your reaction.

Problem Observed Probable Cause(s) Suggested Solution(s)
High-Molecular-Weight Polymer/Resin Formation 1. Excess formaldehyde (molar ratio > 1:1). 2. High reaction temperature. 3. Prolonged reaction time. 4. Excessively high pH.1. Use a strict 1:1 or 1:<0.9 molar ratio of acetosyringone to formaldehyde. 2. Maintain temperature in the 40-60°C range; use a cooling bath if necessary. 3. Monitor reaction by TLC and quench once the starting material is consumed or the desired product is maximized. 4. Maintain pH in the 9-10.5 range.
Formation of Multiple Products (Di-substitution) 1. Molar ratio of formaldehyde is too high. 2. Rapid addition of formaldehyde.1. Reduce the molar equivalent of formaldehyde to 1.0 or slightly less. 2. Add formaldehyde solution slowly and dropwise to the reaction mixture.
Low or No Conversion of Starting Material 1. Insufficiently basic conditions (low pH). 2. Reaction temperature is too low. 3. Inactive or degraded formaldehyde reagent.1. Ensure the catalyst is added and the pH is in the optimal range (9-10.5) to form the phenoxide ion. 2. Gently warm the reaction mixture to the recommended temperature (e.g., 40-60°C). 3. Use a fresh bottle of formaldehyde or paraformaldehyde.
Reaction is Difficult to Control (Exothermic) 1. Reaction is run at too high a concentration. 2. Rapid addition of reagents at the start.1. Use a more dilute solution to help dissipate heat. 2. Cool the reaction vessel in an ice bath during the initial addition of formaldehyde.

Visual Guides and Protocols

Reaction Pathway and Byproduct Formation

Reaction_Pathway reactant reactant intermediate intermediate product product byproduct byproduct reagent reagent A Acetosyringone B Phenoxide Ion A->B + OH- C Mono-hydroxymethylated Product (Desired) B->C + Formaldehyde D Di-hydroxymethylated Byproduct C->D + Formaldehyde (Excess) E Polymeric Byproducts C->E + Phenoxide (High Temp/Time) F1 Formaldehyde F2 Formaldehyde F3 Acetosyringone or Product Intermediate Workflow start_end start_end process process decision decision output output start Start setup Dissolve Acetosyringone in Solvent with Base (e.g., NaOH) start->setup cool Cool Mixture in Ice/Water Bath setup->cool add Add Formaldehyde Solution Dropwise cool->add react Stir at Controlled Temp (e.g., 40-60°C) add->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction (e.g., acidify with HCl) monitor->quench Complete extract Extract Product with Organic Solvent quench->extract purify Purify via Column Chromatography or Recrystallization extract->purify analyze Analyze Final Product (NMR, MS) purify->analyze end End analyze->end

References

Addressing calibration curve non-linearity in quantitative analysis of phenolic compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with non-linear calibration curves in the quantitative analysis of phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linearity in calibration curves for phenolic compound analysis?

A1: Non-linearity in calibration curves is a frequent issue in the quantitative analysis of phenolic compounds and can stem from several sources. At high analyte concentrations, detector saturation is a primary cause, where the detector response no longer increases proportionally with concentration.[1][2][3] Complex sample matrices can also introduce interferences, known as matrix effects, which can suppress or enhance the analyte signal, leading to a non-linear relationship.[4][5] Other contributing factors include issues with the preparation of standard solutions, instability of the phenolic compounds, and co-elution of interfering substances in chromatographic methods.

Q2: How can I determine if my detector is saturated?

A2: Detector saturation is often indicated by a flattening or plateauing of the calibration curve at higher concentrations. A visual inspection of the calibration plot will typically show a deviation from linearity, with the response of the highest concentration standards being lower than expected. In chromatography, saturated peaks may appear flattened or distorted at the apex. If you suspect saturation, diluting the higher concentration standards and re-analyzing them should result in data points that fall back onto the linear portion of the curve.

Q3: What are matrix effects and how do they cause non-linearity?

A3: Matrix effects occur when components in the sample, other than the analyte of interest, interfere with the analytical measurement. In the context of phenolic compound analysis, complex sample matrices, such as those from plant extracts or biological fluids, can contain substances that either suppress or enhance the ionization of the target analytes in mass spectrometry, or absorb at the same wavelength in spectrophotometry. This interference can lead to a non-proportional response as the concentration of the analyte changes, resulting in a non-linear calibration curve.

Q4: Can the choice of calibration model affect my results if I have a non-linear curve?

A4: Yes, the choice of calibration model is critical when dealing with non-linearity. While a linear regression is the simplest and most common model, forcing it onto inherently non-linear data can lead to significant quantification errors. In cases of non-linearity, alternative models such as quadratic or polynomial functions can provide a better fit to the data. However, it is crucial to validate the chosen non-linear model to ensure it accurately describes the relationship between concentration and response across the desired range and to avoid overfitting the data.

Troubleshooting Guides

This section provides step-by-step guidance to identify and resolve common issues leading to non-linear calibration curves.

Guide 1: Troubleshooting Detector Saturation

Problem: The calibration curve is linear at low concentrations but flattens out at higher concentrations.

Potential Cause: The detector response is reaching its maximum limit.

Troubleshooting Steps:

  • Visual Inspection: Examine the calibration curve for a plateau at the high-concentration end. Check the peak shapes in your chromatograms for any signs of flattening or distortion.

  • Dilution Series: Prepare and analyze a dilution of your highest concentration standard. If the diluted standard's response falls on the linear portion of the curve, detector saturation is the likely cause.

  • Reduce Injection Volume: If using a chromatographic method, reducing the injection volume can help to avoid overloading the detector.

  • Adjust Instrument Parameters (Advanced): For mass spectrometry, it may be possible to adjust detector settings (e.g., by using a less sensitive transition) to extend the linear range.

  • Narrow the Calibration Range: If the above steps are not feasible, restrict the calibration range to the linear portion and dilute all samples to fall within this range.

Guide 2: Addressing Matrix Effects

Problem: The calibration curve is non-linear, and sample results are inconsistent or show poor recovery.

Potential Cause: Interfering compounds in the sample matrix are affecting the analyte signal.

Troubleshooting Steps:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for consistent matrix effects.

  • Sample Preparation/Cleanup: Implement a sample cleanup step to remove interfering substances. Techniques like solid-phase extraction (SPE) can be effective in purifying samples before analysis.

  • Standard Addition Method: For individual samples with suspected matrix effects, the standard addition method can be used to quantify the analyte accurately.

  • Isotope-Labeled Internal Standards: In mass spectrometry-based methods, the use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for matrix effects, as the SIL-IS will be affected similarly to the analyte.

Experimental Protocols

Protocol 1: Preparation of Gallic Acid Standards for Folin-Ciocalteu Assay

This protocol describes the preparation of a gallic acid standard curve for the determination of total phenolic content.

  • Prepare a Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 100 mg of gallic acid.

    • Dissolve it in 10 mL of 80% methanol and then bring the final volume to 100 mL with distilled water in a volumetric flask. This gives a concentration of 1 mg/mL (1000 µg/mL).

  • Prepare Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution to prepare a series of working standards with concentrations covering the desired linear range (e.g., 50, 100, 150, 250, and 500 µg/mL). Use the same solvent as the stock solution for dilutions.

  • Construct the Calibration Curve:

    • For each standard, take a defined volume (e.g., 100 µL) and add the Folin-Ciocalteu reagent and sodium carbonate solution according to your specific assay protocol.

    • Measure the absorbance at the appropriate wavelength (typically around 760 nm).

    • Plot the absorbance values against the corresponding concentrations to generate the calibration curve.

Standard Concentration (µg/mL)Absorbance (Example)
500.125
1000.250
1500.375
2500.625
5001.250

Table 1: Example data for a Gallic Acid standard curve. Note that the absorbance values are for illustrative purposes.

Visualizations

Troubleshooting_Workflow start Non-Linear Calibration Curve Observed check_high_conc Is non-linearity at high concentrations? start->check_high_conc detector_saturation Suspect Detector Saturation check_high_conc->detector_saturation Yes matrix_effects Suspect Matrix Effects or Other Issues check_high_conc->matrix_effects No troubleshoot_saturation Follow Guide 1: - Dilute standards - Reduce injection volume - Adjust detector settings detector_saturation->troubleshoot_saturation reassess Re-run Calibration Curve troubleshoot_saturation->reassess troubleshoot_matrix Follow Guide 2: - Use matrix-matched standards - Improve sample cleanup - Use internal standards matrix_effects->troubleshoot_matrix troubleshoot_matrix->reassess

Caption: Troubleshooting workflow for addressing non-linear calibration curves.

Causes_of_Nonlinearity cluster_instrumental Instrumental Factors cluster_sample Sample-Related Factors cluster_method Methodological Factors Nonlinearity Non-Linear Calibration Curve DetectorSaturation Detector Saturation Nonlinearity->DetectorSaturation MatrixEffects Matrix Effects Nonlinearity->MatrixEffects AnalyteInstability Analyte Instability Nonlinearity->AnalyteInstability StandardPrepError Standard Preparation Error Nonlinearity->StandardPrepError InappropriateModel Inappropriate Calibration Model Nonlinearity->InappropriateModel

Caption: Common causes of non-linear calibration curves in quantitative analysis.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one and Vitamin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activities of the phenolic compound 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one and the well-established antioxidant, Vitamin C (Ascorbic Acid). This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields by presenting available experimental data, detailed methodologies for key antioxidant assays, and visualizations of relevant biological pathways.

Executive Summary

Vitamin C is a potent, water-soluble antioxidant with well-documented free radical scavenging capabilities.[1] Its antioxidant activity has been extensively quantified using various standard assays. 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a phenolic ketone that has been identified for its potential antioxidant properties.[2] Its phenolic structure enables it to act as a free radical scavenger.[2]

Quantitative Comparison of Antioxidant Activity

The following tables summarize the antioxidant activity of Vitamin C as measured by common in vitro assays.

Table 1: DPPH Radical Scavenging Activity of Vitamin C

AssayCompoundIC50 (µg/mL)Reference
DPPHVitamin C5.00[3]

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Cation Scavenging Activity of Vitamin C

AssayCompoundAntioxidant ActivityReference
ABTSVitamin CExpressed as Vitamin C Equivalent Antioxidant Capacity (VCEAC)[4]

The ABTS assay results are often expressed as Trolox Equivalents (TE) or in terms of a standard antioxidant like Vitamin C.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Vitamin C

AssayCompoundFRAP Value (µM Fe(II)/µg)Reference
FRAPVitamin CVaries depending on the study; often used as a positive control.

Higher FRAP values indicate greater reducing power.

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Vitamin C

AssayCompoundORAC Value (µmol TE/g)Reference
ORACVitamin C~1,019,690

Higher ORAC values indicate a greater capacity to neutralize peroxyl radicals.

Qualitative Antioxidant Potential of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, a derivative of acetosyringone, is presumed to possess antioxidant activity primarily due to its phenolic structure. The hydroxyl group on the aromatic ring can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction. The presence of methoxy groups on the aromatic ring may also influence its antioxidant capacity.

Studies on structurally related compounds, such as other acetosyringone derivatives, suggest that these molecules can exhibit significant antioxidant effects. However, without direct experimental testing of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one using standardized assays, its potency relative to Vitamin C remains to be scientifically validated.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are essential for the accurate assessment and comparison of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical.

Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Sol Prepare 0.1 mM DPPH solution in methanol Mix Mix DPPH solution with test compound or standard DPPH_Sol->Mix Test_Cmpd Prepare various concentrations of test compound Test_Cmpd->Mix VitC_Std Prepare Vitamin C standard solutions VitC_Std->Mix Incubate Incubate in the dark at room temperature for 30 min Mix->Incubate Measure_Abs Measure absorbance at 517 nm Incubate->Measure_Abs Calc_Inhibition Calculate percentage of inhibition Measure_Abs->Calc_Inhibition Calc_IC50 Determine IC50 value Calc_Inhibition->Calc_IC50

Caption: DPPH Radical Scavenging Assay Workflow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compound and Vitamin C (as a positive control) in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

  • Reaction: Add a specific volume of the sample or standard solution to the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Workflow:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate Adjust_Abs Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm ABTS_Radical->Adjust_Abs Mix Mix ABTS•+ solution with test compound or standard Adjust_Abs->Mix Test_Cmpd Prepare various concentrations of test compound Test_Cmpd->Mix Trolox_Std Prepare Trolox standard solutions Trolox_Std->Mix Incubate Incubate at room temperature for a specific time Mix->Incubate Measure_Abs Measure absorbance at 734 nm Incubate->Measure_Abs Calc_TEAC Calculate Trolox Equivalent Antioxidant Capacity (TEAC) Measure_Abs->Calc_TEAC

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and Trolox (a water-soluble analog of vitamin E, used as a standard).

  • Reaction: Add a specific volume of the sample or standard solution to the ABTS•+ working solution.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.

  • Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Workflow:

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_Reagent Prepare FRAP reagent (acetate buffer, TPTZ, and FeCl3) Mix Mix FRAP reagent with test compound or standard FRAP_Reagent->Mix Test_Cmpd Prepare various concentrations of test compound Test_Cmpd->Mix FeSO4_Std Prepare FeSO4 standard solutions FeSO4_Std->Mix Incubate Incubate at 37°C for a specific time Mix->Incubate Measure_Abs Measure absorbance at 593 nm Incubate->Measure_Abs Calc_FRAP Calculate FRAP value from standard curve Measure_Abs->Calc_FRAP

Caption: FRAP Assay Workflow.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare various concentrations of the test compound and a ferrous sulfate (FeSO₄) standard.

  • Reaction: Add the sample or standard to the FRAP reagent.

  • Measurement: After a specific incubation time (e.g., 4 minutes), measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: The FRAP value is determined from a standard curve of FeSO₄ and is expressed as µM of Fe(II) equivalents per gram or milliliter of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Workflow:

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Fluorescein Prepare fluorescein solution Mix Mix fluorescein, test compound/standard, and AAPH Fluorescein->Mix Test_Cmpd Prepare various concentrations of test compound Test_Cmpd->Mix Trolox_Std Prepare Trolox standard solutions Trolox_Std->Mix AAPH Prepare AAPH radical initiator AAPH->Mix Incubate Incubate at 37°C Mix->Incubate Measure_Fluorescence Measure fluorescence decay over time Incubate->Measure_Fluorescence Calc_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calc_AUC Calc_ORAC Determine ORAC value relative to Trolox Calc_AUC->Calc_ORAC

Caption: ORAC Assay Workflow.

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the test compound, a Trolox standard, and the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Reaction: In a microplate, the fluorescein probe is mixed with the test sample or Trolox standard. The reaction is initiated by the addition of AAPH.

  • Measurement: The fluorescence decay is monitored kinetically over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to that of a Trolox standard curve, and the results are expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

Signaling Pathways in Antioxidant Activity

Both Vitamin C and phenolic compounds can influence cellular signaling pathways related to oxidative stress.

General Antioxidant Mechanism

Antioxidants like Vitamin C and phenolic compounds can neutralize reactive oxygen species (ROS) through direct scavenging. This process involves the donation of an electron or a hydrogen atom to the unstable free radical, thereby stabilizing it and preventing further oxidative damage to cellular components.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., O2•-, •OH) Cell_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cell_Damage causes Neutralized_ROS Neutralized Species ROS->Neutralized_ROS becomes Antioxidant Antioxidant (Vitamin C or Phenolic Compound) Antioxidant->ROS donates electron/hydrogen Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant becomes

Caption: General Mechanism of Antioxidant Action.

Keap1-Nrf2 Signaling Pathway

A key pathway involved in the cellular antioxidant response is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes. Both Vitamin C and some phenolic compounds have been shown to modulate this pathway, enhancing the cell's endogenous antioxidant defenses.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Antioxidants Antioxidants (e.g., Vitamin C, Phenolics) Antioxidants->ROS scavenges ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes

Caption: Keap1-Nrf2 Antioxidant Response Pathway.

Conclusion

Vitamin C is a benchmark antioxidant with well-characterized activity across a range of standard assays. 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one holds promise as an antioxidant due to its chemical structure, but a conclusive, quantitative comparison with Vitamin C is hampered by the current lack of published experimental data. Further research is required to elucidate the specific antioxidant capacity of this compound using standardized in vitro assays. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies and for understanding the broader mechanisms of antioxidant action.

References

Comparative Analysis of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs based on the 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one scaffold. The following sections detail the biological activities, experimental protocols, and potential signaling pathways associated with these compounds, offering valuable insights for the design and development of novel therapeutic agents.

Introduction

The 2,3-dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one core structure, a substituted α-hydroxy ketone, has emerged as a promising scaffold in medicinal chemistry.[1] Analogs of this compound have demonstrated a range of biological activities, including anticancer and antioxidant effects. Understanding the relationship between structural modifications and biological efficacy is paramount for optimizing lead compounds and advancing drug discovery efforts. This guide synthesizes available data to elucidate these critical SAR trends.

Data Presentation: Comparative Biological Activity

Analog / Substitution Predicted Cytotoxic Activity (IC50 Range) Key Structural Features Influencing Activity Reference Compound(s) for SAR Inference
Parent Compound: 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-oneData not availableSyringyl group (two methoxy groups) and α,β-dihydroxy ketone side chain.N/A
Analogs with varied aryl substitutions (Ring A)
3,4-Dihydroxyphenyl (Catechol)Potentially HighThe presence of a catechol moiety is often associated with significant biological activity, including cytotoxicity.[2]Thienopyrimidinones with catechol units.[2]
4-HydroxyphenylModerateA single hydroxyl group may confer some activity, but likely less than a catechol or the parent syringyl group.Chalcones and related phenolic compounds.
3,4,5-Trihydroxyphenyl (Gallic acid ester-like)Potentially HighMultiple hydroxyl groups can enhance antioxidant and cytotoxic potential.Phenolic compounds in general.
Analogs with modifications to the propan-1-one side chain (Linker)
α,β-Unsaturated ketone (Chalcone-like)Potentially HighThe α,β-unsaturated ketone is a well-known Michael acceptor and is crucial for the cytotoxicity of many chalcones.[3]Chalcones and their dihydro-analogs.[3]
Saturated propan-1-oneLower than unsaturated analogThe absence of the reactive α,β-double bond generally leads to reduced cytotoxicity.Dihydrochalcones.
Addition of bulky groups at C2 or C3VariableSteric hindrance can either enhance selectivity or reduce overall activity depending on the target.General principles of medicinal chemistry.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and biological evaluation of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one analogs.

Synthesis of 2,3-dihydroxy-1-aryl-propan-1-one Analogs

A general synthetic route to this class of compounds involves the dihydroxylation of an α,β-unsaturated ketone precursor (a chalcone-like intermediate).

Step 1: Synthesis of the α,β-Unsaturated Ketone Precursor (Chalcone Analog)

  • Reaction Setup: To a solution of an appropriately substituted acetophenone (1 equivalent) and an appropriately substituted benzaldehyde (1 equivalent) in ethanol, a catalytic amount of a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide) is added dropwise at room temperature.

  • Reaction Execution: The reaction mixture is stirred at room temperature for a specified period (typically 2-24 hours) and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure α,β-unsaturated ketone.

Step 2: Dihydroxylation of the α,β-Unsaturated Ketone

  • Reaction Setup: The synthesized chalcone analog (1 equivalent) is dissolved in a suitable solvent system, such as a mixture of acetone and water.

  • Reaction Execution: A catalytic amount of osmium tetroxide and a co-oxidant such as N-methylmorpholine N-oxide (NMO) are added to the solution. The reaction is stirred at room temperature until TLC indicates the complete consumption of the starting material.

  • Work-up and Purification: The reaction is quenched by the addition of a sodium sulfite solution. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford the desired 2,3-dihydroxy-1-aryl-propan-1-one analog.

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded into 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized analogs for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Mechanistic Insights

While the specific signaling pathways modulated by 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one and its direct analogs are not yet fully elucidated, related compounds such as chalcones are known to exert their anticancer effects through various mechanisms. These often involve the induction of apoptosis and cell cycle arrest.

A plausible mechanism of action for cytotoxic analogs could involve the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and survival.

Below is a generalized diagram illustrating a potential signaling pathway that could be targeted by these compounds, leading to apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade Analog Analog Receptor Receptor Analog->Receptor Binds to/Inhibits PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Bcl-2 Bcl-2 Akt->Bcl-2 Inhibits Bax Bax Bcl-2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Mitochondrion Mitochondrion Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential mechanism of action via inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow

The overall workflow for the synthesis and evaluation of these analogs is depicted below.

G Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Biological_Screening Biological Screening (e.g., MTT Assay) Characterization->Biological_Screening SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End SAR_Analysis->End Lead_Optimization->Synthesis

References

Inter-Laboratory Validation of HPLC-UV Methods for Phenolic Compound Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate and reliable quantification of phenolic compounds is crucial for researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely adopted technique for this purpose due to its robustness, precision, and cost-effectiveness.[1][2] This guide provides an objective comparison of HPLC-UV method performance for the analysis of various phenolic compounds, based on data from several independent validation studies. It also offers detailed experimental protocols to support the implementation and validation of these methods in your own laboratory.

Comparative Performance of Validated HPLC-UV Methods

The following tables summarize the quantitative performance data from different studies on the validation of HPLC-UV methods for the analysis of phenolic compounds. These parameters are essential for assessing the reliability and suitability of a method for a specific application.

Table 1: Linearity and Range of Analyzed Phenolic Compounds

Phenolic CompoundRange (ppm)Correlation Coefficient (r²)Reference
Gallic Acid1 - 1000> 0.99[3][4][5]
p-Hydroxybenzoic Acid1 - 1000> 0.99
Vanillic Acid1 - 1000> 0.99
Caffeic Acid1 - 1000> 0.99
Syringic Acid1 - 1000> 0.99
p-Coumaric Acid3 - 1000> 0.99
Ferulic Acid3 - 1000> 0.99
Sinapic Acid3 - 1000> 0.99
Quercetin-> 0.994
Rutin10 - 350> 0.9990
Morin10 - 350> 0.9990
Protocatechuic Acid--
(+)-Catechin10 - 350> 0.9990
(-)-Epicatechin10 - 350> 0.9990
Salicylic Acid10 - 350> 0.9990
Coumarin10 - 350> 0.9990
trans-Resveratrol10 - 350> 0.9990

Table 2: Accuracy (Recovery) of Analyzed Phenolic Compounds

Phenolic CompoundRecovery (%)Reference
Gallic Acid97.1 - 102.2
p-Hydroxybenzoic Acid97.1 - 102.2
Vanillic Acid97.1 - 102.2
Caffeic Acid97.1 - 102.2
Syringic Acid97.1 - 102.2
p-Coumaric Acid97.1 - 102.2
Ferulic Acid97.1 - 102.2
Sinapic Acid97.1 - 102.2
Various Phenolics97.31 - 104.66
Various Phenols~100.66

Table 3: Precision (Repeatability and Intermediate Precision) of HPLC-UV Methods

Precision TypeParameterValueReference
Intra-dayRSD (%)< 4.22
Inter-dayRSD (%)< 4.22
Repeatability--
Intermediate Precision--
Reproducibility-Robust and Rugged

Table 4: Limits of Detection (LOD) and Quantification (LOQ) of Phenolic Compounds

Phenolic CompoundLOD (mg/L)LOQ (mg/L)Reference
Various Phenolics0.022 - 0.0620.030 - 0.187
Various Phenols0.89 - 1.48 (µg/mL)1.46 - 2.67 (µg/mL)

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline typical experimental protocols for the analysis of phenolic compounds using HPLC-UV.

Sample Preparation

A general procedure for the extraction of phenolic compounds from plant materials is as follows:

  • Sample Homogenization: Weigh a representative portion of the plant material and homogenize it.

  • Extraction: Extract the homogenized sample with a suitable solvent, such as a methanol-water mixture with a small percentage of acetic acid. The extraction can be performed using techniques like sonication or maceration.

  • Filtration and Concentration: Filter the extract to remove solid particles. The supernatant can then be concentrated under reduced pressure.

  • Final Preparation: Re-dissolve the concentrated extract in the mobile phase and filter it through a 0.45 µm filter before injecting it into the HPLC system.

HPLC-UV Analysis

The following are examples of chromatographic conditions used for the separation and quantification of phenolic compounds:

  • Method 1: For a broad range of phenolic acids and flavonoids.

    • Column: RP C18

    • Mobile Phase: Isocratic elution with methanol-water containing 2% acetic acid (18:82, v/v).

    • Detector: UV

  • Method 2: For a comprehensive separation of 14 phenolic compounds.

    • Column: Shim-Pack VP-ODS C18 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Gradient elution with 3.0% acetic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Detector: DAD-UV with wavelength switching for optimal sensitivity for each compound.

  • Method 3: For the analysis of phenolic pollutants.

    • Column: Hypersil GOLD (e.g., 100 χ 2.1 mm, 1.9 µm particle size)

    • Mobile Phase: Gradient elution with 0.1% Acetic Acid in Water (A) and 0.1% Acetic Acid in Methanol (B).

    • Temperature: 60°C

    • Detector: UV Diode array (270-320 nm)

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to assess the reproducibility and robustness of an analytical method. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase A Define Method & Analytes B Select Participating Laboratories A->B C Develop Validation Protocol B->C D Distribute Samples & Standards C->D E Laboratories Perform Analysis D->E F Data Collection & Reporting E->F G Statistical Analysis (ANOVA) F->G H Assess Reproducibility & Robustness G->H I Final Validation Report H->I

Caption: Workflow of an inter-laboratory validation study.

Statistical Analysis in Method Validation

Statistical analysis is a cornerstone of analytical method validation, providing a quantitative basis for assessing method performance. Key statistical tools and their applications in the context of HPLC method validation include:

  • Mean and Standard Deviation: Used to calculate the central tendency and variability of the data.

  • Relative Standard Deviation (RSD): A measure of precision, often expressed as a percentage.

  • Linear Regression: Used to assess the linearity of the method by determining the correlation coefficient (r) and the coefficient of determination (r²).

  • Hypothesis Testing (e.g., t-test, F-test): Employed to compare results between different conditions, such as different analysts or laboratories, to evaluate intermediate precision and reproducibility.

  • Analysis of Variance (ANOVA): A powerful statistical tool for analyzing data from inter-laboratory studies, allowing for the separation of different sources of variation.

The following diagram illustrates the logical relationship between key validation parameters and the statistical tools used for their assessment.

Validation_Parameters_Statistics cluster_params Validation Parameters cluster_stats Statistical Tools Accuracy Accuracy Recovery Recovery (%) Accuracy->Recovery Precision Precision RSD RSD (%) Precision->RSD ANOVA ANOVA Precision->ANOVA Linearity Linearity Regression Linear Regression (r²) Linearity->Regression LOD_LOQ LOD & LOQ SignalToNoise Signal-to-Noise Ratio LOD_LOQ->SignalToNoise Robustness Robustness Robustness->ANOVA

Caption: Statistical tools for validation parameter assessment.

References

A Comparative Analysis of Antioxidant Efficacy: 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one versus Gallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative antioxidant potential of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one and the well-established antioxidant, gallic acid.

This publication provides a detailed comparison of the antioxidant efficacy of the novel compound 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one against the widely recognized antioxidant standard, gallic acid. Due to the limited availability of direct experimental data for 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, this guide leverages structure-activity relationship principles and data from analogous compounds to provide a thorough comparative analysis. Gallic acid, a naturally occurring phenolic acid, is well-documented for its potent antioxidant properties and serves as a benchmark in this evaluation.[1][2][3]

I. Chemical Structures and Antioxidant Potential

Gallic Acid: A simple phenolic acid, its antioxidant activity is attributed to the presence of three hydroxyl groups on a benzene ring.[2] These groups can readily donate hydrogen atoms to neutralize free radicals, and the resulting phenoxy radical is stabilized by resonance.

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one: This compound possesses a more complex structure, featuring a syringyl group (4-hydroxy-3,5-dimethoxyphenyl) and a dihydroxypropanone side chain. The antioxidant potential is predicted to arise from the phenolic hydroxyl group on the syringyl ring and the two additional hydroxyl groups on the propanone chain. Theoretical predictions suggest that the presence of multiple hydroxyl groups may contribute to an enhanced antioxidant capacity.

II. Quantitative Antioxidant Efficacy

Antioxidant AssayGallic Acid (IC50/EC50)Reference Compound
DPPH Radical Scavenging~5-15 µMAscorbic Acid, Trolox
ABTS Radical Scavenging~2-10 µMAscorbic Acid, Trolox
Ferric Reducing Antioxidant Power (FRAP)High (mM Fe(II)/g)Ferrous Sulfate

Note: IC50/EC50 values can vary depending on the specific experimental conditions.

III. Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare various concentrations of the test compound and a standard antioxidant (e.g., gallic acid, ascorbic acid).

  • Add the test compound solution to the DPPH solution in a 1:1 or similar ratio.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Generate the ABTS•+ by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the test compound or standard antioxidant to the diluted ABTS•+ solution.

  • After a set incubation period (e.g., 6 minutes), record the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay.

  • Determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) value.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Add a small volume of the test sample or standard to the FRAP reagent.

  • Measure the absorbance of the reaction mixture at 593 nm after a specified incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O.

IV. Visualizing Antioxidant Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated.

G cluster_0 Antioxidant Action Free Radical Free Radical Neutralized Molecule Neutralized Molecule Free Radical->Neutralized Molecule Donates H+ or e- Antioxidant Antioxidant Stabilized Antioxidant Radical Stabilized Antioxidant Radical Antioxidant->Stabilized Antioxidant Radical

Caption: General mechanism of free radical scavenging by an antioxidant.

G cluster_1 DPPH Assay Workflow A Prepare DPPH Solution B Add Antioxidant A->B C Incubate B->C D Measure Absorbance (517 nm) C->D E Calculate % Inhibition & IC50 D->E

References

A Comparative Analysis of the Biological Effects of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one and its Glycosylated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the phenylpropanoid aglycone, 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, and its corresponding glycosylated forms. The focus is on their antioxidant and anti-inflammatory properties, supported by experimental data from related compounds and detailed experimental protocols. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.

Introduction

2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, a member of the phenylpropanoid family, and its glycosylated derivatives are of significant interest in pharmacognosy and drug discovery due to their potential biological activities. Phenylpropanoid glycosides are widely distributed in the plant kingdom and have been traditionally used in herbal medicine. The addition of a sugar moiety to the aglycone can significantly alter the physicochemical properties of the molecule, such as solubility and bioavailability, which in turn can influence its biological effects. This guide explores the comparative biological effects of the aglycone and its glycosylated forms, with a focus on their antioxidant and anti-inflammatory activities.

Data Presentation: Comparative Biological Activities

While direct comparative studies on 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one and its specific glycosides are limited in publicly available literature, a general trend observed within the broader class of phenylpropanoids and flavonoids is that the aglycone form often exhibits more potent biological activity in in vitro assays compared to its glycosylated counterparts. This is attributed to the increased number of free hydroxyl groups and the altered steric hindrance upon glycosylation.

The following tables summarize the antioxidant and anti-inflammatory activities of representative phenylpropanoid and flavonoid aglycones and their corresponding glycosides to illustrate this trend.

Table 1: Comparative Antioxidant Activity of Aglycones and Glycosides (DPPH Radical Scavenging Assay)

CompoundTypeIC50 (µM)Reference
LuteolinAglycone17.1[1]
Luteolin-7-O-glucosideGlycoside>100[1]
Phenylpropanoid Aglycone (General)Aglycone5.23[1]
Phenylpropanoid Glycoside (General)Glycoside32.75 - 48.20[1]

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: Comparative Anti-inflammatory Activity of Aglycones and Glycosides (Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)

CompoundTypeIC50 (µM)Reference
LuteolinAglycone17.1[1]
2',3',5,7-TetrahydroxyflavoneAglycone19.7
Triterpene Glycosides (General)Glycoside1.30 - 13.70

IC50: The concentration of the compound required to inhibit 50% of the nitric oxide production. A lower IC50 value indicates higher anti-inflammatory activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Test compounds (aglycone and glycosylated forms)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Preparation of test samples: Dissolve the test compounds and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the test sample solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the DPPH solution without the test sample, and Abs_sample is the absorbance of the DPPH solution with the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This cell-based assay is widely used to screen for the anti-inflammatory potential of compounds.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon stimulation with LPS, RAW 264.7 macrophages produce pro-inflammatory mediators, including nitric oxide (NO), through the induction of inducible nitric oxide synthase (iNOS). The anti-inflammatory activity of a compound can be assessed by its ability to inhibit the production of NO in LPS-stimulated macrophages. The concentration of NO is indirectly measured by quantifying the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (aglycone and glycosylated forms)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (cells without LPS or compound treatment) and a positive control group (cells with LPS but without compound treatment) should be included.

  • Nitrite Measurement:

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated as follows:

    Where Nitrite_sample is the nitrite concentration in the presence of the test compound and LPS, and Nitrite_LPS_control is the nitrite concentration in the presence of LPS only.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Mandatory Visualization

Signaling Pathways

The anti-inflammatory effects of many phenylpropanoids are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G General Experimental Workflow for Biological Activity Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Aglycone 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one Antioxidant Antioxidant Activity (e.g., DPPH Assay) Aglycone->Antioxidant Anti_inflammatory Anti-inflammatory Activity (e.g., LPS-stimulated RAW 264.7 cells) Aglycone->Anti_inflammatory Glycosides Glycosylated Forms Glycosides->Antioxidant Glycosides->Anti_inflammatory IC50 IC50 Value Determination Antioxidant->IC50 Anti_inflammatory->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for comparing the biological activities of the aglycone and its glycosides.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription of Compound Phenylpropanoid (Aglycone/Glycoside) Compound->IKK inhibits Compound->NFkB inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by phenylpropanoids.

G MAPK Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Genes Pro-inflammatory Genes AP1->Genes Compound Phenylpropanoid (Aglycone/Glycoside) Compound->MAPKKK inhibits Compound->MAPK inhibits

Caption: Modulation of the MAPK signaling pathway by phenylpropanoids.

Conclusion

The available evidence from related compounds strongly suggests that 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (the aglycone) is likely to exhibit more potent antioxidant and anti-inflammatory activities compared to its glycosylated forms in in vitro settings. The glycosylation is expected to decrease activity by masking hydroxyl groups and increasing steric hindrance, although it may improve the pharmacokinetic profile of the compound in vivo.

Further research is warranted to perform direct comparative studies on 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one and its specific glycosides to confirm these hypotheses and to elucidate the full therapeutic potential of these molecules. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for such future investigations.

References

Assessing the reproducibility of anti-inflammatory assays with 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the anti-inflammatory properties of the compound 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. Due to a lack of publicly available data on the anti-inflammatory activity of this specific compound, this document serves as a methodological guide. It outlines key in vitro assays, presents comparative data for standard anti-inflammatory agents, and details the signaling pathways involved. This allows for a robust evaluation of the target compound's potential efficacy and the reproducibility of the assays used.

Comparative Data for Standard Anti-Inflammatory Drugs

To establish a baseline for comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids in key in vitro anti-inflammatory assays. These values are essential for contextualizing the potency of a novel compound like 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

AssayIndomethacinCelecoxibDexamethasone
COX-1 Inhibition (IC50) 18 nM[1][2], 230 nM[3]15 µMNot Applicable
COX-2 Inhibition (IC50) 26 nM[1], 630 nM40 nM, 0.04 µMNot Applicable
LPS-induced NO Production Inhibition (IC50) ~25-50 µM (in RAW 264.7 cells)Data not available0.9 nM (inhibits LPS-induced apoptosis)
LPS-induced TNF-α Secretion Inhibition (IC50) Data not availableData not available~3-7 nM (in THP-1 cells)
LPS-induced IL-1β Secretion Inhibition (IC50) Data not availableData not available~7 nM (in THP-1 cells)
LPS-induced IL-6 Secretion Inhibition (IC50) Data not availableData not available~2-6 nM (in HRMPs)

Key Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, controlling the transcription of genes for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes activates

NF-κB Signaling Pathway Activation
MAPK Signaling Pathway

The MAPK pathways are another crucial set of signaling cascades involved in inflammation. They are activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. The three main MAPK families are ERK, JNK, and p38. The activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. The p38 and JNK pathways are particularly associated with the production of pro-inflammatory cytokines like TNF-α and IL-1β.

MAPK_Pathway Stress_Stimuli Stress / Cytokines MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces Experimental_Workflow Compound Test Compound: 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one COX_Assay Cyclooxygenase (COX) Inhibition Assay Compound->COX_Assay LOX_Assay Lipoxygenase (LOX) Inhibition Assay Compound->LOX_Assay NO_Assay Nitric Oxide (NO) Production Inhibition Assay Compound->NO_Assay Cytokine_Assay Cytokine Production (e.g., TNF-α, IL-6) Inhibition Assay Compound->Cytokine_Assay Data_Analysis Data Analysis and IC50 Determination COX_Assay->Data_Analysis LOX_Assay->Data_Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Comparison Comparison with Standard Drugs Data_Analysis->Comparison Conclusion Conclusion on Anti-inflammatory Potential Comparison->Conclusion

References

Confirming the Absolute Configuration of Synthesized 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of key analytical techniques for confirming the absolute configuration of synthesized 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, a chiral molecule with significant potential in various research fields. We will explore the methodologies of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, and Circular Dichroism (CD) spectroscopy, presenting their experimental protocols and comparative data.

Methodological Comparison

A summary of the primary techniques for determining the absolute configuration of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is presented below. Each method offers distinct advantages and is suited to different experimental constraints.

Technique Principle Sample Requirements Key Data Output Advantages Limitations
X-ray Crystallography Diffraction pattern of X-rays by a single crystalHigh-quality single crystal3D electron density map, Flack parameterUnambiguous determination of absolute configurationCrystal growth can be challenging; not suitable for non-crystalline samples
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) Formation of diastereomers with distinct NMR spectraPure enantiomers, chiral derivatizing agentChemical shift differences (Δδ) between diastereomersApplicable in solution; relatively small sample amount neededIndirect method; requires pure enantiomers and derivatization
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized lightEnantiomerically enriched sample in solutionCD spectrum (Δε vs. wavelength)Sensitive to stereochemistry; non-destructiveRequires a chromophore near the stereocenter; comparison with standards or calculations needed

Experimental Protocols

Detailed experimental protocols for each technique are provided to guide researchers in their application.

Single Crystal X-ray Crystallography
  • Crystal Growth: Dissolve the synthesized 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in a suitable solvent system (e.g., methanol/ethyl acetate). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of sufficient quality (typically > 0.1 mm in all dimensions).

  • Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation). Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the diffraction data.

  • Absolute Configuration Determination: The absolute configuration can be determined by analyzing the anomalous dispersion effects, leading to the calculation of the Flack parameter. A value close to 0 for one enantiomer and close to 1 for its inverse confirms the correct absolute configuration with high confidence.

NMR Spectroscopy: The Mosher's Ester Method

This method involves the derivatization of the chiral diol with a chiral reagent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form diastereomeric esters with distinct NMR spectra.

  • Derivatization:

    • Separately react the synthesized 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one with (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of a base (e.g., pyridine or DMAP) to form the corresponding di-MTPA esters.

    • Purify the resulting diastereomeric esters by chromatography.

  • NMR Analysis:

    • Acquire detailed ¹H NMR spectra for both the (R)- and (S)-di-MTPA esters.

    • Assign the proton signals for the protons near the chiral center.

  • Data Interpretation:

    • Calculate the chemical shift differences (Δδ) for each corresponding proton by subtracting the chemical shift of the (S)-MTPA ester from that of the (R)-MTPA ester (Δδ = δR - δS).

    • A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when compared to the established Mosher's method model, allows for the assignment of the absolute configuration.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing information about its stereochemistry.

  • Sample Preparation: Prepare a solution of the enantiomerically enriched 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in a suitable transparent solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Data Acquisition: Record the CD spectrum over a relevant wavelength range, typically from 400 nm down to 190 nm, using a CD spectropolarimeter. The instrument should be purged with nitrogen gas to allow for measurements in the far-UV region.

  • Data Analysis: The resulting CD spectrum will show positive or negative Cotton effects at specific wavelengths. The sign and magnitude of these Cotton effects are characteristic of the absolute configuration. The experimental spectrum can be compared to the theoretically calculated spectrum for a known configuration or to the spectra of structurally similar compounds with known absolute configurations to make an assignment.

Comparative Data Presentation

The following tables present hypothetical but representative data for the determination of the absolute configuration of a synthesized enantiomer of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, assumed here to be the (R)-enantiomer.

Table 1: X-ray Crystallographic Data

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.54, 12.31, 15.78
α, β, γ (°)90, 90, 90
Flack parameter0.05(3)
Conclusion Absolute configuration confirmed as (R)

Table 2: ¹H NMR Data for Mosher's Esters (Δδ = δR - δS in ppm)

Proton δ (R-MTPA ester) δ (S-MTPA ester) Δδ (ppm)
H-25.325.28+0.04
H-3a4.154.20-0.05
H-3b3.984.04-0.06
Aromatic Protons7.107.12-0.02
Conclusion Consistent with (R) configuration based on Mosher's model

Table 3: Circular Dichroism Data

Wavelength (nm) Δε (M⁻¹cm⁻¹) Transition
310+1.2n → π* (C=O)
280-2.5π → π* (Aromatic)
245+5.8π → π* (Aromatic)
Conclusion Positive Cotton effect for n→π* transition suggests (R) configuration based on the Octant Rule for ketones

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for each analytical technique.

xray_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result synthesis Synthesized Compound crystal Single Crystal Growth synthesis->crystal data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determined structure_solution->abs_config

Caption: Workflow for X-ray Crystallography.

nmr_workflow cluster_derivatization Derivatization cluster_analysis NMR Analysis cluster_interpretation Interpretation cluster_result Result enantiomer Synthesized Enantiomer r_mtpa React with (R)-MTPA-Cl enantiomer->r_mtpa s_mtpa React with (S)-MTPA-Cl enantiomer->s_mtpa nmr_r ¹H NMR of (R)-ester r_mtpa->nmr_r nmr_s ¹H NMR of (S)-ester s_mtpa->nmr_s delta_delta Calculate Δδ (δR - δS) nmr_r->delta_delta nmr_s->delta_delta mosher_model Compare to Mosher's Model delta_delta->mosher_model abs_config Absolute Configuration Assigned mosher_model->abs_config

Caption: Workflow for Mosher's Method using NMR.

cd_workflow cluster_sample_prep Sample Preparation cluster_analysis CD Spectroscopy cluster_interpretation Interpretation cluster_result Result enantiomer Enantiomerically Enriched Sample solution Prepare Solution in UV-transparent Solvent enantiomer->solution cd_measurement Measure CD Spectrum solution->cd_measurement analyze_spectrum Analyze Cotton Effects cd_measurement->analyze_spectrum compare Compare with Reference/Calculation analyze_spectrum->compare abs_config Absolute Configuration Assigned compare->abs_config

Caption: Workflow for Circular Dichroism Spectroscopy.

Conclusion

The determination of the absolute configuration of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one can be confidently achieved using a variety of powerful analytical techniques. While single-crystal X-ray crystallography provides the most definitive assignment, its requirement for high-quality crystals can be a limiting factor. NMR-based methods, such as the Mosher's ester analysis, offer a robust alternative for samples in solution, provided that both enantiomers of the chiral derivatizing agent are available. Circular dichroism spectroscopy presents a rapid and sensitive method, particularly when a chromophore is present near the stereocenter, although it often relies on comparison with theoretical calculations or known compounds. The choice of method will ultimately depend on the nature of the sample, the available instrumentation, and the desired level of certainty. For unambiguous confirmation, employing at least two of these orthogonal techniques is highly recommended.

Benchmarking the Antimicrobial Spectrum of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone against Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for evaluating the antimicrobial spectrum of the novel compound 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone. Due to the current absence of published specific antimicrobial susceptibility data for this compound, this document presents an illustrative benchmark against standard antibiotics. The data for the target compound is extrapolated from studies on structurally related propiophenone and flavonoid derivatives to provide a representative profile. Detailed, standardized experimental protocols for determining antimicrobial activity are provided to facilitate future in-house validation and research. This guide is intended to serve as a foundational resource for researchers investigating the potential of this compound as a novel antimicrobial agent.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Phenolic compounds, including flavonoids and their derivatives, are a promising area of research due to their diverse biological activities. This compound is a propiophenone derivative with a structure that suggests potential antimicrobial properties, likely acting through mechanisms common to flavonoids such as the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism.

This guide outlines the standardized methodologies required to rigorously assess its in-vitro antimicrobial spectrum and presents a hypothetical comparison with widely used antibiotics. The presented data for the target compound is illustrative and based on the activities of related hydroxyacetophenone derivatives.

Comparative Antimicrobial Spectrum

The following tables summarize the expected antimicrobial activity of this compound against common Gram-positive and Gram-negative bacteria, and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.

Disclaimer: The quantitative data for this compound is illustrative, based on published results for structurally similar compounds, and should be confirmed by direct experimental testing.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data (in µg/mL)

MicroorganismGram StainThis compound (Illustrative)CiprofloxacinAmpicillinFluconazole
Staphylococcus aureusGram-positive64 - 2560.25 - 20.12 - 1N/A
Bacillus subtilisGram-positive128 - 5120.12 - 10.06 - 0.5N/A
Escherichia coliGram-negative256 - >10240.015 - 12 - 8N/A
Pseudomonas aeruginosaGram-negative>10240.25 - 4>32N/A
Candida albicansFungus128 - 512N/AN/A0.25 - 4
Aspergillus nigerFungus256 - >1024N/AN/A8 - 64

N/A: Not Applicable

Table 2: Illustrative Zone of Inhibition Data (in mm)

MicroorganismGram StainThis compound (Illustrative)Ciprofloxacin (5 µg disk)Ampicillin (10 µg disk)Fluconazole (25 µg disk)
Staphylococcus aureusGram-positive12 - 1822 - 3028 - 35N/A
Bacillus subtilisGram-positive10 - 1525 - 3327 - 36N/A
Escherichia coliGram-negative8 - 1225 - 3316 - 22N/A
Pseudomonas aeruginosaGram-negative< 622 - 30< 12N/A
Candida albicansFungus10 - 16N/AN/A18 - 25
Aspergillus nigerFungus7 - 11N/AN/A14 - 22

N/A: Not Applicable

Experimental Protocols

Accurate and reproducible antimicrobial susceptibility testing is critical. The following are detailed protocols based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test compound (this compound) and standard antibiotics

  • Bacterial/fungal inocula standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and each standard antibiotic in an appropriate solvent. Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or measured with a spectrophotometer.

Agar Disk Diffusion for Zone of Inhibition Determination

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Test compound and standard antibiotic disks

  • Bacterial/fungal inocula standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Visualized Workflows and Pathways

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a test compound.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound & Standard Antibiotics MIC_Assay Broth Microdilution (Serial Dilutions) Compound->MIC_Assay Disk_Assay Agar Disk Diffusion (Plate Inoculation) Compound->Disk_Assay Microorganism Bacterial/Fungal Strains Inoculum Prepare Standardized Inoculum (0.5 McFarland) Microorganism->Inoculum Media Culture Media (Broth/Agar) Media->Inoculum Inoculum->MIC_Assay Inoculum->Disk_Assay Incubation Incubate (37°C, 24h) MIC_Assay->Incubation Disk_Assay->Incubation MIC_Reading Determine MIC (Lowest concentration with no growth) Incubation->MIC_Reading Zone_Reading Measure Zone of Inhibition (mm) Incubation->Zone_Reading Comparison Compare with Standard Antibiotics MIC_Reading->Comparison Zone_Reading->Comparison

Caption: Workflow for Antimicrobial Susceptibility Testing.

Postulated Antimicrobial Signaling Pathway

The antimicrobial action of flavonoid-like compounds often involves the disruption of key bacterial processes. The following diagram depicts a potential mechanism of action.

Antimicrobial_Mechanism Compound 2,3,4'-Trihydroxy-3',5'- dimethoxypropiophenone Membrane Bacterial Cell Membrane Compound->Membrane Interacts with DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits ATP_Synthase ATP Synthase Compound->ATP_Synthase Inhibits Cell_Wall Peptidoglycan Synthesis Compound->Cell_Wall Inhibits Membrane_Disruption Membrane Disruption & Increased Permeability Membrane->Membrane_Disruption DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Cell_Wall_Inhibition Inhibition of Cell Wall Synthesis Cell_Wall->Cell_Wall_Inhibition Bacterial_Cell_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Cell_Death DNA_Replication_Inhibition->Bacterial_Cell_Death ATP_Depletion->Bacterial_Cell_Death Cell_Wall_Inhibition->Bacterial_Cell_Death

Caption: Postulated Antimicrobial Mechanism of Action.

Conclusion

While direct experimental data on the antimicrobial spectrum of this compound is not yet available, its structural similarity to other bioactive flavonoids and propiophenones suggests it is a promising candidate for further investigation. This guide provides the necessary framework for conducting a thorough and standardized evaluation of its antimicrobial properties. The presented illustrative data and detailed protocols are intended to empower researchers to pursue the experimental validation required to fully characterize the potential of this compound in the ongoing search for novel antimicrobial agents. Future studies should focus on generating robust MIC and zone of inhibition data against a broad panel of clinically relevant microorganisms to definitively establish its spectrum and potential therapeutic applications.

Safety Operating Guide

Navigating the Disposal of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is critical for maintaining a safe laboratory environment. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on general best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Chemical and Physical Properties

A summary of the known quantitative data for 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is presented below. This information is crucial for a preliminary hazard assessment.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₆PubChem[1]
Molecular Weight 242.22 g/mol PubChem[1]
CAS Number 33900-74-2PubChem[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

1. Waste Identification and Classification:

  • Treat all waste containing 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one as hazardous chemical waste. This includes pure compound, solutions, and contaminated materials.

  • Do not dispose of this chemical down the drain or in regular trash.[2] Chemical waste is regulated by the Environmental Protection Agency (EPA) and must be disposed of through a designated hazardous waste program.[2]

2. Personal Protective Equipment (PPE):

  • Before handling the chemical waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles or glasses

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

3. Waste Segregation:

  • Segregate waste containing this compound from other waste streams to prevent accidental reactions.

  • Store chemical wastes by compatibility, not alphabetically.

  • Keep solid and liquid waste in separate containers.

4. Containerization:

  • Use a chemically compatible and leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Ensure the container is in good condition with a secure lid.

  • Do not overfill the container; leave approximately 10% of headspace to allow for expansion.

5. Labeling:

  • Properly label the waste container immediately upon adding the first amount of waste.

  • The label must include the words "Hazardous Waste".

  • Clearly write the full chemical name: "2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one". Avoid using abbreviations or chemical formulas.

  • If it is a mixture, list all components and their approximate percentages.

  • Include the date of waste generation, the name of the principal investigator, and the laboratory location (building and room number).

6. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • The SAA should be a secondary containment system, such as a tray or tub, to contain any potential leaks.

  • Ensure the storage area is away from regular lab traffic and under the supervision of laboratory personnel.

7. Disposal Request:

  • Once the container is full or you are ready for disposal, contact your institution's EHS or hazardous waste management department to schedule a pickup.

  • Follow their specific procedures for waste collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

start Start: Generation of Waste identify Identify as Hazardous Waste start->identify ppe Wear Appropriate PPE identify->ppe improper Improper Disposal (Drain/Trash) identify->improper Is it non-hazardous? segregate Segregate by Compatibility ppe->segregate containerize Use Labeled, Compatible Container segregate->containerize label Label with 'Hazardous Waste' and Full Chemical Name containerize->label store Store in Secondary Containment in SAA label->store request Request EHS Pickup store->request end End: Proper Disposal request->end stop STOP! Consult EHS improper->stop No

Caption: Disposal workflow for 2,3-Dihydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone
Reactant of Route 2
2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.